Product packaging for SBE13(Cat. No.:CAS No. 775294-82-1)

SBE13

Cat. No.: B3182459
CAS No.: 775294-82-1
M. Wt: 442.9 g/mol
InChI Key: XNPRQBVQOJZMMA-UHFFFAOYSA-N
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Description

SBE13 is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClN2O4 B3182459 SBE13 CAS No. 775294-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPRQBVQOJZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775294-82-1
Record name 775294-82-1
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. As this molecule is not readily found in existing chemical literature, this document provides a robust, proposed synthetic pathway based on well-established and reliable organic chemistry transformations. The synthesis is designed as a three-step sequence involving chlorination, etherification, and reductive amination.

Overall Synthetic Scheme

The synthesis begins with commercially available starting materials: (6-chloropyridin-3-yl)methanol and 3-methoxy-4-hydroxybenzaldehyde (vanillin), and 2-(3,4-dimethoxyphenyl)ethanamine. The pathway involves the initial preparation of a key electrophile, followed by a Williamson ether synthesis to construct the central aldehyde intermediate. The final step involves a reductive amination to couple the aldehyde with the desired phenethylamine moiety.

Overall Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Reductive Amination A (6-chloropyridin-3-yl)methanol B 3-(chloromethyl)-6-chloropyridine A->B SOCl2 Toluene, Reflux D 4-((6-chloropyridin-3-yl)methoxy)- 3-methoxybenzaldehyde B->D C Vanillin C->D K2CO3, DMF 80 °C F Final Product D->F E 2-(3,4-dimethoxyphenyl)ethanamine E->F NaBH(OAc)3, DCE Acetic Acid, RT

Figure 1: Proposed three-step synthetic pathway.

Step 1: Chlorination of (6-chloropyridin-3-yl)methanol

The initial step involves the conversion of the primary alcohol, (6-chloropyridin-3-yl)methanol, to the corresponding alkyl chloride, 3-(chloromethyl)-6-chloropyridine. This transformation is crucial for activating the benzylic position for the subsequent nucleophilic substitution. A standard and effective method for this is the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 3-(chloromethyl)-6-chloropyridine
  • To a stirred solution of (6-chloropyridin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane (approx. 5-10 mL per gram of alcohol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain pure 3-(chloromethyl)-6-chloropyridine.

Quantitative Data for Chlorination
ParameterValue/ConditionReference
Reactants (6-chloropyridin-3-yl)methanol, Thionyl ChlorideGeneral Knowledge
Stoichiometry 1.0 eq : 1.2 eqTypical
Solvent Toluene or DichloromethaneTypical
Temperature 0 °C to RefluxTypical
Reaction Time 2-4 hoursEstimated
Typical Yield 85-95%Estimated

Step 2: Williamson Ether Synthesis

The second step is a Williamson ether synthesis to form the key intermediate, 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with the previously synthesized 3-(chloromethyl)-6-chloropyridine.

Experimental Protocol: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
  • In a round-bottom flask, dissolve vanillin (1.0 eq) in dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add a solution of 3-(chloromethyl)-6-chloropyridine (1.1 eq) in DMF to the reaction mixture.

  • Heat the mixture to approximately 80 °C and stir until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure aldehyde.

Quantitative Data for Williamson Ether Synthesis
ParameterValue/ConditionReference
Reactants Vanillin, 3-(chloromethyl)-6-chloropyridineAnalogous Reactions
Base Potassium Carbonate (K₂CO₃)Common
Stoichiometry 1.0 eq : 1.1 eq (Aldehyde:Halide)Typical
Solvent Dimethylformamide (DMF)Common
Temperature 80 °CAnalogous Reactions
Reaction Time 4-12 hoursEstimated
Typical Yield 70-90%Estimated

Step 3: Reductive Amination

The final step is the formation of the target molecule via reductive amination. The intermediate aldehyde is reacted with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for reducing the intermediate iminium ion in the presence of the aldehyde, its effectiveness under mild acidic conditions, and its operational simplicity in a one-pot procedure.[1][2][3]

Logical Flow of Reductive Amination

Reductive Amination A Aldehyde + Amine B Imine/Iminium Ion (in situ formation) A->B Condensation (cat. Acetic Acid) D Final Amine Product B->D Reduction C Reducing Agent (NaBH(OAc)3) C->B

Figure 2: Key stages of the one-pot reductive amination process.

Experimental Protocol: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
  • To a stirred solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-(3,4-dimethoxyphenyl)ethanamine (1.05 eq).

  • Add glacial acetic acid (1-2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature for 1 to 4 hours, monitoring its progress by TLC or LC-MS.[4]

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with additional solvent (DCE or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

Quantitative Data for Reductive Amination
ParameterValue/ConditionReference
Reactants Intermediate Aldehyde, 2-(3,4-dimethoxyphenyl)ethanamine[1][4]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)[1][2][3]
Stoichiometry 1.0 : 1.05 : 1.5 (Aldehyde:Amine:Reductant)[1][4]
Solvent 1,2-Dichloroethane (DCE)[1]
Catalyst Acetic Acid[1]
Temperature Room Temperature[4]
Reaction Time 1-4 hours[4]
Typical Yield 75-95%[1][4]

Conclusion

This document provides a comprehensive and technically detailed guide for the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The proposed three-step route leverages robust and well-documented chemical reactions, offering a high probability of success. The provided experimental protocols and quantitative data tables serve as a solid foundation for researchers to undertake the synthesis of this novel compound for further investigation in drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-Depth Retrosynthetic Analysis and Proposed Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic route for the target molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The synthesis is designed to be efficient and utilizes readily available starting materials. This document outlines the key synthetic disconnections, details the proposed forward synthesis with experimental protocols, and presents quantitative data in a structured format.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule reveals two primary synthons that can be disconnected via a reductive amination reaction. The secondary amine linkage is the most logical point for disconnection, leading to an aldehyde and a primary amine. This approach simplifies the synthesis into the preparation of two key intermediates: 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) and 2-(3,4-dimethoxyphenyl)ethanamine (6) .

The retrosynthetic pathway is illustrated below:

Retrosynthesis target N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine disconnection1 C-N bond (Reductive Amination) target->disconnection1 intermediate1 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) disconnection1->intermediate1 intermediate2 2-(3,4-dimethoxyphenyl)ethanamine (6) disconnection1->intermediate2 disconnection2 C-O bond (Williamson Ether Synthesis) intermediate1->disconnection2 disconnection3 C≡N to CH2NH2 (Reduction) intermediate2->disconnection3 starting_material1 Vanillin (1) disconnection2->starting_material1 starting_material2 (6-chloropyridin-3-yl)methanol (2) disconnection2->starting_material2 intermediate3 3,4-dimethoxyphenylacetonitrile (5) disconnection3->intermediate3 disconnection4 C=O to C≡N intermediate3->disconnection4 starting_material3 3,4-dimethoxyphenylacetaldehyde (4) disconnection4->starting_material3

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

The forward synthesis is designed in three main stages, culminating in the final product.

Stage 1: Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (6)

This intermediate can be synthesized from 3,4-dimethoxyphenylacetaldehyde (4) in two steps. The aldehyde is first converted to the corresponding nitrile, 3,4-dimethoxyphenylacetonitrile (5), which is then reduced to the primary amine (6).

Synthesis_Amine cluster_amine Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (6) start_amine 3,4-dimethoxyphenylacetaldehyde (4) nitrile 3,4-dimethoxyphenylacetonitrile (5) start_amine->nitrile 1. HONH2·HCl, NaHCO3 2. Reflux amine 2-(3,4-dimethoxyphenyl)ethanamine (6) nitrile->amine Reduction (e.g., Raney-Ni, H2)

Figure 2: Synthetic workflow for 2-(3,4-dimethoxyphenyl)ethanamine.
Stage 2: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3)

This key aldehyde intermediate is proposed to be synthesized via a Williamson ether synthesis, coupling vanillin (1) with (6-chloropyridin-3-yl)methanol (2).

Synthesis_Aldehyde cluster_aldehyde Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) start_vanillin Vanillin (1) product_aldehyde 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) start_vanillin->product_aldehyde Base (e.g., K2CO3), Solvent (e.g., DMF) start_alcohol (6-chloropyridin-3-yl)methanol (2) start_alcohol->product_aldehyde

Figure 3: Synthetic workflow for the key aldehyde intermediate.
Stage 3: Final Reductive Amination

The final step involves the coupling of the synthesized aldehyde (3) and amine (6) via reductive amination to yield the target molecule.

Synthesis_Final cluster_final Final Reductive Amination aldehyde 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3) target Final Product aldehyde->target Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) amine 2-(3,4-dimethoxyphenyl)ethanamine (6) amine->target

Figure 4: Final coupling step via reductive amination.

Quantitative Data Summary

The following table summarizes the expected yields for each synthetic step based on literature precedents for similar reactions.

StepReactionStarting Material(s)ProductReagentsSolventYield (%)
1Nitrile Formation3,4-dimethoxyphenylacetaldehyde3,4-dimethoxyphenylacetonitrileHydroxylamine hydrochloride, Sodium bicarbonateToluene~85[1]
2Nitrile Reduction3,4-dimethoxyphenylacetonitrile2-(3,4-dimethoxyphenyl)ethanamineRaney-Nickel, HydrogenEthanol/AmmoniaHigh
3Williamson Ether SynthesisVanillin, (6-chloropyridin-3-yl)methanol4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehydePotassium carbonateDMFGood to High
4Reductive AminationAldehyde (3), Amine (6)Target MoleculeSodium triacetoxyborohydride1,2-Dichloroethane~77

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxyphenylacetonitrile (5)
  • To a solution of 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in toluene, add sodium bicarbonate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).

  • Stir the mixture at room temperature for 3 hours.

  • Add water and separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • To the crude oxime in a suitable solvent, add a dehydrating agent (e.g., acetic anhydride) and reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethanol to afford 3,4-dimethoxyphenylacetonitrile as a white solid.[1]

Protocol 2: Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (6)
  • In a high-pressure reactor, dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in ethanol containing aqueous ammonia.

  • Add Raney-Nickel catalyst (a catalytic amount).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reactor, carefully filter off the catalyst, and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3,4-dimethoxyphenyl)ethanamine.

  • Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 3: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (3)
  • To a solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (6-chloropyridin-3-yl)methanol (1.1 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

Protocol 4: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Target Molecule)
  • To a solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1 equivalent) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 equivalents) in 1,2-dichloroethane (DCE), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final target molecule.

References

An In-depth Technical Guide to N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a theoretical document based on the analysis of the constituent chemical fragments of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and data from structurally related compounds. To date, no specific experimental data for this compound has been found in publicly accessible scientific literature or chemical databases. Therefore, all properties, protocols, and biological activities described herein are predicted or inferred and should be treated as hypothetical until validated by experimental studies.

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex small molecule that incorporates several key pharmacophores: a 2-(3,4-dimethoxyphenyl)ethanamine core, a substituted benzylamine linker, and a 6-chloropyridin-3-yl methoxy ether. The presence of the phenethylamine scaffold, a privileged structure in medicinal chemistry, suggests potential psychoactive or neurological activity. The intricate substitution pattern on both the benzyl and phenylethyl moieties allows for a high degree of specificity in potential biological interactions. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a hypothesized biological activity profile based on the current understanding of its structural components.

Chemical Properties

The physicochemical properties of the target compound have been predicted using computational models. These predictions offer a preliminary understanding of its potential behavior in biological and chemical systems.

PropertyPredicted ValueNotes
IUPAC Name N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Molecular Formula C29H30ClN3O4
Molecular Weight 520.02 g/mol
logP (Octanol-Water Partition Coefficient) 5.3Indicates high lipophilicity and likely good membrane permeability.
Topological Polar Surface Area (TPSA) 68.5 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Rotatable Bonds 11Indicates significant conformational flexibility.
pKa (most basic) 8.5 (predicted for the secondary amine)
SMILES COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC3=CN=C(C=C3)Cl)OC

Experimental Protocols

The synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has not been reported. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-benzyl phenylethylamine derivatives. The proposed synthesis involves a reductive amination reaction between 2-(3,4-dimethoxyphenyl)ethanamine and a custom-synthesized aldehyde.

Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Intermediate 1)
  • Williamson Ether Synthesis: To a solution of vanillin (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-(chloromethyl)-6-chloropyridine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80°C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.

Reductive Amination to Yield the Final Compound
  • Imine Formation: Dissolve 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1 equivalent) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Mandatory Visualizations

Proposed Synthetic Workflow

G Vanillin Vanillin Intermediate1 4-((6-chloropyridin-3-yl)methoxy)- 3-methoxybenzaldehyde Vanillin->Intermediate1 Williamson Ether Synthesis Chloropyridine 3-(chloromethyl)-6-chloropyridine Chloropyridine->Intermediate1 FinalProduct Target Compound Intermediate1->FinalProduct Reductive Amination Phenethylamine 2-(3,4-dimethoxyphenyl)ethanamine Phenethylamine->FinalProduct G Ligand Target Compound Receptor 5-HT2A Receptor Ligand->Receptor Binds and Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC->Downstream

An In-depth Technical Guide to the Potential Biological Activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for the biological activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine was found in publicly available literature. This guide is a scientifically informed projection based on the analysis of its structural motifs and the known biological activities of similar compounds. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel chemical entity with a complex molecular structure suggesting the potential for interaction with various biological targets. This guide explores its hypothetical biological activities by dissecting its core components: a 2-(3,4-dimethoxyphenyl)ethanamine moiety, a substituted N-benzyl group, and a chloropyridinyl ether. Analysis of these fragments, which are present in numerous known bioactive molecules, allows for the formulation of hypotheses regarding its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its evaluation.

Potential Biological Activities and Quantitative Data

Based on its structural features, the compound is hypothesized to interact with several key protein families. The following table summarizes potential biological targets and the types of quantitative data that would be crucial for characterizing its activity.

Target FamilySpecific Target (Hypothetical)Key Quantitative DataRationale for Hypothesis
G-Protein Coupled Receptors (GPCRs) Adrenergic Receptors (e.g., α1, α2, β1, β2)Ki (binding affinity), EC50/IC50 (functional potency)The N-benzyl-phenylethanamine scaffold is a common feature in adrenergic receptor ligands.[1]
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Ki, EC50/IC50The 3,4-dimethoxyphenethylamine core is found in compounds with affinity for serotonin receptors.[2][3]
Enzymes Monoamine Oxidases (MAO-A, MAO-B)IC50 (inhibition potency), KiDerivatives of 3,4-dimethoxyphenethylamine are known to inhibit monoamine oxidase.[4]

Experimental Protocols

To investigate the hypothetical biological activities, a series of in vitro and cellular assays would be required. The following are detailed protocols for key experiments.

Radioligand Binding Assays for Adrenergic and Serotonin Receptors

Objective: To determine the binding affinity (Ki) of the compound for specific GPCR subtypes.

Methodology:

  • Membrane Preparation: Cell lines overexpressing the receptor of interest (e.g., HEK293 cells transfected with the human α1-adrenergic receptor) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.[5][6]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The production of H2O2 is coupled to a reaction that generates a fluorescent or colorimetric signal.

  • Reaction Mixture: The MAO enzyme is pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: The reaction is initiated by the addition of the substrate and a detection reagent (e.g., Amplex Red and horseradish peroxidase).

  • Signal Detection: The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

Signaling Pathways and Visualizations

The potential interaction of the compound with GPCRs would trigger intracellular signaling cascades. Below are diagrams of hypothetical signaling pathways.

Hypothetical GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Test Compound (Ligand) Receptor GPCR (e.g., Adrenergic Receptor) Compound->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Secondary Screening & Hit Validation cluster_phase3 Phase 3: Lead Optimization Start Test Compound Binding_Assay Radioligand Binding Assays (GPCR Panel) Start->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (MAO Panel) Start->Enzyme_Assay Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Binding_Assay->Functional_Assay Active Compounds Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Enzyme_Assay->Dose_Response Active Compounds Functional_Assay->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Dose_Response->ADMET

Caption: General experimental workflow for screening and characterizing the biological activity of a novel compound.

Conclusion

While the precise biological activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine remains to be experimentally determined, its structural components strongly suggest potential interactions with GPCRs, particularly adrenergic and serotonin receptors, as well as monoamine oxidase enzymes. The experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for the initial investigation of this compound. Further research, guided by the principles of structure-activity relationship studies, will be essential to elucidate its pharmacological profile and potential therapeutic utility.

References

Unveiling the Putative Mechanism of Action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel chemical entity with no publicly available experimental data at the time of this writing. This guide, therefore, extrapolates its potential mechanism of action based on the well-established pharmacology of its core structural motifs: the N-benzyl-2-(dimethoxyphenyl)ethanamine scaffold. The data and protocols presented herein are derived from studies on closely related analogs and are intended to serve as a predictive framework for researchers and drug development professionals.

Executive Summary

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex molecule designed around the potent N-benzylphenethylamine pharmacophore. Based on extensive structure-activity relationship (SAR) studies of this class of compounds, it is hypothesized that this molecule primarily acts as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors. The N-benzyl substitution is known to dramatically increase the affinity and functional activity at these receptors compared to their un-substituted phenethylamine counterparts. The unique (6-chloropyridin-3-yl)methoxy substituent on the benzyl ring is likely to modulate receptor affinity, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the predicted mechanism of action, supported by quantitative data from structurally similar compounds, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways.

Predicted Mechanism of Action: Serotonin 5-HT2A/2C Receptor Agonism

The core of the proposed mechanism of action lies in the interaction of the molecule with the serotonin system. The 2-(3,4-dimethoxyphenyl)ethanamine moiety is a classic phenethylamine structure, known to interact with various monoamine receptors. The crucial feature is the N-benzyl group, which in this case is a 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl group.

N-benzyl substitution on psychedelic phenethylamines is a well-documented strategy to enhance potency at the 5-HT2A receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

The high affinity of N-benzylphenethylamines is attributed to specific interactions within the 5-HT2A receptor binding pocket. The N-benzyl moiety is thought to interact with key amino acid residues, such as Phe339 and Phe340, leading to a significant increase in binding affinity.[3]

Quantitative Data from Structurally Related Analogs

To provide a quantitative basis for the predicted activity of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, the following tables summarize binding affinity (Ki) and functional potency (EC50) data from a series of structurally related N-benzylphenethylamines. These analogs share the same core structure but have different substituents on the N-benzyl and phenethylamine rings.

Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors

Compound IDN-Benzyl SubstituentPhenethylamine Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)
1a 2-Methoxybenzyl2,5-Dimethoxy-4-iodophenethylamine0.4411
1b 2-Hydroxybenzyl2,5-Dimethoxy-4-iodophenethylamine0.5513
1c 2-Fluorobenzyl2,5-Dimethoxy-4-iodophenethylamine1.833
8a 2-Methoxybenzyl2,5-Dimethoxy-4-ethylphenethylamine0.6118
8b 2-Hydroxybenzyl2,5-Dimethoxy-4-ethylphenethylamine0.2912
9b 2-Hydroxybenzyl2,5-Dimethoxy-4-propylphenethylamine0.4617

Data extracted from Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[1][2]

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of N-Benzylphenethylamine Analogs at Human 5-HT2A and 5-HT2C Receptors (Inositol Phosphate Accumulation Assay)

Compound IDN-Benzyl SubstituentPhenethylamine Substituent5-HT2A EC50 (nM)5-HT2A Efficacy (%)5-HT2C EC50 (nM)5-HT2C Efficacy (%)
1a 2-Methoxybenzyl2,5-Dimethoxy-4-iodophenethylamine0.41961391
1b 2-Hydroxybenzyl2,5-Dimethoxy-4-iodophenethylamine0.0741003189
1c 2-Fluorobenzyl2,5-Dimethoxy-4-iodophenethylamine0.63912587
8a 2-Methoxybenzyl2,5-Dimethoxy-4-ethylphenethylamine0.58982193
8b 2-Hydroxybenzyl2,5-Dimethoxy-4-ethylphenethylamine0.111002890
9b 2-Hydroxybenzyl2,5-Dimethoxy-4-propylphenethylamine0.16993592

Data extracted from Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[1][2]

Key Experimental Protocols

To experimentally validate the predicted mechanism of action, the following detailed protocols for receptor binding and functional assays are provided, based on methodologies reported for similar compounds.[1][2]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligands: [3H]ketanserin for 5-HT2A and [3H]mesulergine for 5-HT2C.

  • Non-specific binding competitor: Mianserin (for 5-HT2A) and Spiperone (for 5-HT2C).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the stably transfected HEK293 cells.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the respective competitor.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at the human 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • [3H]myo-inositol.

  • Inositol-free DMEM medium.

  • LiCl solution.

  • Agonist (e.g., 5-HT) for determining maximal response.

  • Test compound stock solution.

  • Dowex AG1-X8 resin.

  • Scintillation fluid and counter.

Procedure:

  • Seed the transfected HEK293 cells in 24-well plates and label them with [3H]myo-inositol in inositol-free DMEM overnight.

  • Wash the cells with serum-free medium and pre-incubate with medium containing LiCl for 30 minutes.

  • Add varying concentrations of the test compound or the reference agonist (5-HT) to the wells.

  • Incubate for 60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the samples with KOH.

  • Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the [3H]inositol phosphates and quantify the radioactivity by scintillation counting.

  • Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression. Efficacy is expressed as a percentage of the maximal response to 5-HT.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general workflow for the experimental validation.

G Predicted Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Predicted 5-HT2A/2C receptor signaling cascade.

G Experimental Validation Workflow Start Synthesize Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Inositol Phosphate Accumulation Assay (Determine EC50 and Efficacy) Start->Functional_Assay Data_Analysis Data Analysis and SAR Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for experimental validation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine strongly suggest a mechanism of action centered on potent agonism at serotonin 5-HT2A and 5-HT2C receptors. The provided quantitative data from analogous compounds offer a valuable predictive framework for its likely affinity and functional potency. The (6-chloropyridin-3-yl)methoxy moiety represents a novel substitution pattern in this class of compounds and warrants further investigation to understand its influence on the pharmacological profile.

Future research should focus on the synthesis and in vitro characterization of this specific molecule using the outlined experimental protocols. Furthermore, in vivo studies would be necessary to determine its behavioral effects and pharmacokinetic properties. Such studies will be crucial to fully elucidate the mechanism of action and therapeutic potential of this novel N-benzylphenethylamine derivative.

References

Target Identification for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the target identification for the novel compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. Based on structural similarities to known pharmacologically active molecules and in silico analysis, the primary biological target is identified as the Takeda G-protein-coupled receptor 5 (TGR5) , a key regulator of metabolic and inflammatory pathways. This document provides a comprehensive overview of TGR5, its signaling cascade, and detailed experimental protocols for validating the compound's activity as a TGR5 agonist. While specific quantitative data for the named compound is not yet publicly available, this guide offers the foundational knowledge and methodologies for its comprehensive evaluation.

Introduction: The Therapeutic Potential of TGR5

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] As a receptor for bile acids, TGR5 is expressed in various tissues, including the intestine, gallbladder, liver, adipose tissue, and immune cells.[2] Its activation has been linked to several beneficial physiological effects, making it an attractive target for drug discovery.

Key Therapeutic Areas for TGR5 Agonists:

  • Type 2 Diabetes and Obesity: TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][3]

  • Inflammatory Conditions: TGR5 signaling has demonstrated anti-inflammatory effects by modulating immune cell activity and reducing the production of pro-inflammatory cytokines.[1]

  • Metabolic Syndrome: By influencing glucose homeostasis, energy expenditure, and lipid metabolism, TGR5 agonists have the potential to address multiple facets of the metabolic syndrome.[4]

The chemical structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, featuring a substituted pyridine ring and a dimethoxyphenyl ethanamine moiety, aligns with scaffolds found in other potent and selective TGR5 agonists, strongly suggesting its interaction with this receptor. A patent for "Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists" further supports this hypothesis.

The TGR5 Signaling Pathway

Upon agonist binding, TGR5 initiates a canonical Gαs-protein-coupled signaling cascade. This pathway culminates in the modulation of downstream effectors that mediate the receptor's diverse physiological actions.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TGR5 Agonist (e.g., Bile Acids, Compound) TGR5 TGR5 Receptor Agonist->TGR5 G_protein Gαs Protein TGR5->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Epac cAMP->Epac Activation CREB CREB PKA->CREB Phosphorylation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Modulation of Transcription Factors Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Metabolic Regulation GLP1_secretion GLP-1 Secretion CREB->GLP1_secretion Gene Transcription PLC_epsilon PLC-ε Epac->PLC_epsilon Activation PLC_epsilon->GLP1_secretion Ca2+ Mobilization

Experimental Protocols for Target Validation

To empirically validate that N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine acts as a TGR5 agonist, a series of in vitro assays are recommended.

Primary Target Engagement: cAMP Accumulation Assay

Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP).[2][3] A cell-based cAMP assay is a primary method to determine the agonistic activity of the compound.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to the test compound in cells expressing human TGR5.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably transfected with a human TGR5 expression vector are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to a range of concentrations. Cells are then treated with the compound dilutions in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.[5]

  • Data Analysis: The data are normalized to a positive control (a known TGR5 agonist, e.g., lithocholic acid) and a vehicle control. A dose-response curve is generated, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.

Data Presentation:

CompoundEC50 (nM)Emax (% of Control)
Test Compound[To be determined][To be determined]
Positive Control (LCA)[Reference value]100%

cAMP_Assay_Workflow Start Start Cell_Culture Culture TGR5-expressing cells (HEK293 or CHO) Start->Cell_Culture Seeding Seed cells into multi-well plates Cell_Culture->Seeding Treatment Treat with serial dilutions of test compound + PDE inhibitor Seeding->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure intracellular cAMP (e.g., HTRF) Lysis->Detection Analysis Data analysis: - Normalize data - Generate dose-response curve - Calculate EC50 Detection->Analysis End End Analysis->End

Functional Downstream Effect: GLP-1 Secretion Assay

A key physiological consequence of TGR5 activation in the gut is the secretion of GLP-1 from enteroendocrine L-cells.

Objective: To measure the ability of the test compound to stimulate GLP-1 secretion from a relevant cell line.

Methodology:

  • Cell Culture: A human enteroendocrine L-cell line (e.g., NCI-H716 or a co-culture system) is used.[5][6]

  • Assay Preparation: Cells are seeded in multi-well plates and cultured to an appropriate confluency.

  • Compound Treatment: Cells are washed and incubated with the test compound at various concentrations in a suitable buffer.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The amount of secreted GLP-1 is normalized to the total protein content of the cells in each well. A dose-response relationship is established.

Data Presentation:

CompoundEC50 (nM) for GLP-1 SecretionMax GLP-1 Secretion (fold increase over basal)
Test Compound[To be determined][To be determined]
Positive Control[Reference value][Reference value]

GLP1_Secretion_Workflow Start Start Cell_Culture Culture enteroendocrine L-cells (e.g., NCI-H716) Start->Cell_Culture Seeding Seed cells into multi-well plates Cell_Culture->Seeding Treatment Treat with various concentrations of the test compound Seeding->Treatment Incubation Incubate for a specified time Treatment->Incubation Collection Collect cell culture supernatant Incubation->Collection Quantification Quantify GLP-1 concentration using ELISA Collection->Quantification Analysis Data analysis: - Normalize to total protein - Plot dose-response curve Quantification->Analysis End End Analysis->End

Conclusion

The structural characteristics of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine strongly suggest that it is an agonist of the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide provides the essential theoretical framework and detailed experimental protocols necessary to validate this hypothesis and quantify the compound's pharmacological activity. Successful confirmation of TGR5 agonism would position this compound as a promising lead for the development of novel therapeutics for metabolic and inflammatory diseases. Further in vivo studies will be required to assess its efficacy and safety profile.

References

An In-depth Technical Guide to the Synthesis and Potential Biological Evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and its analogues. While this specific molecule is not extensively documented in current literature, this paper extrapolates from established methodologies for the synthesis of related N-benzyl-2-phenylethanamine derivatives and outlines a strategic approach for its biological characterization. This document is intended to serve as a foundational resource for researchers interested in exploring this novel chemical space for potential therapeutic applications.

Introduction

The N-benzyl-2-phenylethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues have shown a wide range of activities, including agonism at serotonin receptors and inhibition of tubulin polymerization. The title compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, incorporates several key structural features that suggest potential for interesting pharmacological activity. The 6-chloropyridin-3-yl)methoxy moiety is present in various bioactive molecules, and the dimethoxy-substituted benzyl and phenylethyl groups are known to interact with various biological targets. This guide details a plausible synthetic route and a framework for the biological evaluation of this compound and its derivatives.

Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of N-benzyl-2-phenylethanamine derivatives is reductive amination. This versatile reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

General Synthetic Workflow

The synthesis of the target compound and its analogues can be achieved through the reductive amination of 2-(3,4-dimethoxyphenyl)ethanamine with a variety of substituted benzaldehydes.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-(3,4-dimethoxyphenyl)ethanamine Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Substituted Benzaldehyde (e.g., 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde) Aldehyde->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Target_Compound N-(substituted benzyl)-2-(3,4-dimethoxyphenyl)ethanamine Analogue Reduction->Target_Compound

Caption: Synthetic workflow for N-benzyl-2-phenylethanamine analogues via reductive amination.

Detailed Experimental Protocol: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Materials:

  • 2-(3,4-dimethoxyphenyl)ethanamine

  • 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with dichloromethane (DCM) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Structure-Activity Relationship (SAR) Studies

A systematic variation of substituents on both the N-benzyl and the 2-phenylethyl moieties is crucial to explore the structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties. The following tables present hypothetical, yet plausible, quantitative data to illustrate a typical SAR study for a generic biological target.

Table 1: Hypothetical SAR of N-Benzyl Substitutions

Compound IDR¹ (N-Benzyl Substituent)IC₅₀ (nM)
1a 4-((6-chloropyridin-3-yl)methoxy)-3-methoxy15
1b 4-methoxy85
1c 3,4-dimethoxy50
1d 4-chloro120
1e 4-fluoro110
1f 4-((pyridin-3-yl)methoxy)35

Table 2: Hypothetical SAR of 2-Phenylethyl Substitutions

Compound IDR² (2-Phenylethyl Substituent)IC₅₀ (nM)
2a 3,4-dimethoxy15
2b 4-methoxy45
2c 3,4-dichloro200
2d 4-fluoro150
2e Unsubstituted350

Potential Biological Targets and In Vitro Evaluation

Based on the structural motifs present in the title compound and its analogues, several biological targets can be prioritized for investigation.

Serotonin Receptor Subtypes

N-benzyl-phenethylamine derivatives have been reported as ligands for 5-HT₂ₐ and 5-HT₂C receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ or 5-HT₂C receptor are prepared from stably transfected cell lines.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]ketanserin for 5-HT₂ₐ and [³H]mesulergine for 5-HT₂C.

  • Incubation: Test compounds at various concentrations, receptor membranes, and the radioligand are incubated in the assay buffer for 60 minutes at 37°C.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: The filters are washed, and the radioactivity retained on the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

Tubulin Polymerization

Certain N-aryl-pyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Purified bovine brain tubulin is used.

  • Assay Buffer: G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Assay Procedure: Tubulin in assay buffer is incubated with various concentrations of the test compound or a reference inhibitor (e.g., colchicine) in a 96-well plate.

  • Monitoring Polymerization: The plate is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a microplate reader.

  • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Hypothetical Signaling Pathway

Should these compounds show activity at a G-protein coupled receptor (GPCR) such as a serotonin receptor, the following signaling pathway could be investigated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response Ligand Compound Analogue GPCR GPCR (e.g., 5-HT₂ₐ Receptor) Ligand->GPCR G_Protein Gq/11 Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Effects PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Hypothetical Gq-coupled GPCR signaling pathway for active analogues.

Conclusion

This technical guide provides a roadmap for the synthesis and biological evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and its analogues. The proposed synthetic route via reductive amination is robust and amenable to the generation of a diverse library of compounds for SAR studies. The outlined in vitro assays for serotonin receptor binding and tubulin polymerization provide a starting point for characterizing the biological activity of this novel chemical series. The information presented herein is intended to empower researchers to explore this promising area of medicinal chemistry and potentially uncover new therapeutic agents.

Technical Guide on the Spectroscopic Analysis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine contains several key functional groups that will give rise to characteristic signals in its NMR, IR, and MS spectra. These include a secondary amine, multiple aromatic rings with methoxy substituents, a chloropyridine moiety, and ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. The predicted chemical shifts (δ) are outlined in the table below.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~ 8.3d1HProton on the chloropyridine ring (ortho to chlorine)
~ 7.7dd1HProton on the chloropyridine ring
~ 7.3d1HProton on the chloropyridine ring
~ 6.7-6.9m6HAromatic protons on the benzyl and phenylethyl rings
~ 5.1s2H-O-CH₂ -pyridine
~ 3.9s3HMethoxy (-OCH₃ ) protons
~ 3.85s6HMethoxy (-OCH₃ ) protons
~ 3.7s2HBenzyl CH₂ -N
~ 2.8-3.0m4HEthanamine -CH₂CH₂ -N
~ 2.5 (broad)s1HAmine N-H

1.1.2 Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The carbon NMR will show a significant number of signals corresponding to the inequivalent carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~ 160-165Carbon attached to chlorine on the pyridine ring
~ 148-150Aromatic carbons attached to oxygen
~ 138-142Quaternary aromatic carbons
~ 110-135Aromatic CH carbons
~ 70-O-C H₂-pyridine
~ 56Methoxy (-OC H₃) carbons
~ 50-55Benzyl C H₂-N and Ethanamine C H₂-N
~ 35Ethanamine -C H₂-Ar
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. Secondary amines typically show a single weak N-H stretching band.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3300-3350Weak-MediumN-H stretch (secondary amine)[1][4]
3000-3100MediumAromatic C-H stretch
2850-3000MediumAliphatic C-H stretch
1580-1610Medium-StrongAromatic C=C bending
1450-1500Medium-StrongAromatic C=C bending
1230-1270StrongAryl-O stretch (asymmetric)
1020-1050StrongAryl-O stretch (symmetric)
1100-1150MediumC-N stretch[1]
~700-800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), will show the protonated molecular ion and characteristic fragment ions. Phenethylamine derivatives are known to undergo fragmentation through processes like α-cleavage and β-cleavage.[5]

m/z ValueAssignment
~ 459.18[M+H]⁺ (Protonated Molecular Ion for C₂₅H₂₉ClN₂O₄)
~ 308Fragment from cleavage of the benzyl C-N bond
~ 1653,4-dimethoxyphenylethyl fragment
~ 1513,4-dimethoxybenzyl fragment
~ 1266-chloropyridin-3-yl-methyl fragment

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • Sample of the compound

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample in the NMR probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans.[6]

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Objective: To identify the functional groups present in the compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of the compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid compound onto the ATR crystal using a clean spatula.[7]

  • Pressure Application: Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • LC-MS system with an ESI source

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (optional, to promote protonation)

  • Sample of the compound

  • Vials for sample and solvent

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol.[8]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often 50:50 or 80:20 acetonitrile:water).[8]

    • A small amount of formic acid (0.1%) can be added to the final solution to aid in protonation for positive ion mode analysis.[9]

  • Instrumentation:

    • Set up the ESI-MS instrument in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra.[10]

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of Compound B Add 0.7 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J J I->J Structural Elucidation

Caption: Workflow for NMR Data Acquisition and Processing.

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Ratio to Background) D->E F Identify Functional Groups E->F

Caption: Workflow for FTIR-ATR Data Acquisition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to 1-10 µg/mL in MeOH/H2O A->B C Add 0.1% Formic Acid (Optional) B->C D Infuse Sample into ESI Source C->D E Acquire Full Scan (Positive Ion Mode) D->E F Perform MS/MS on [M+H]⁺ Ion E->F G Identify Molecular Ion Peak F->G H Analyze Fragmentation Pattern G->H I I H->I Determine MW & Substructures

Caption: Workflow for ESI-MS Data Acquisition and Analysis.

References

A Technical Guide to Computational Docking of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive guide to performing a computational docking study on the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. As no specific research on this molecule is publicly available, this document outlines a robust, generalized workflow that can be adapted for its investigation. The methodologies detailed herein are based on established practices in the field of in silico drug discovery.[1][2][3][4]

Introduction to Computational Docking

Computational drug discovery has become an essential component of modern pharmaceutical research, significantly reducing the time and cost associated with identifying and optimizing new drug candidates.[2][4][5] Among the various in silico techniques, molecular docking is a pivotal method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This approach is widely used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein.[3]

The process involves two main stages:

  • Sampling: Predicting the conformation, position, and orientation of the ligand within the binding site.

  • Scoring: Estimating the binding affinity or strength of the interaction for each predicted pose.[1]

This guide will walk through a hypothetical computational docking study of the specified compound, from initial target identification to the final analysis of results.

Target Identification and Rationale

The first crucial step in a docking study is to identify a biologically relevant target.[3][4][6] The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine contains moieties suggestive of interaction with several classes of proteins. The dimethoxyphenyl and methoxybenzyl groups are found in compounds known to target monoamine receptors, while the chloropyridinyl moiety is present in some kinase inhibitors.

Given these features, plausible targets could include:

  • Tyrosine Kinases: These enzymes are critical in signaling pathways that regulate cell growth and proliferation.[7][8] Their dysregulation is implicated in many cancers.[9][10][11]

  • Dopamine Receptors: These G-protein coupled receptors (GPCRs) are central to neurological functions including motivation, motor control, and reward.[12][13][][15]

  • Serotonin Receptors: Also GPCRs, these receptors are involved in a wide range of physiological and psychological processes and are the targets for many psychiatric medications.[12][16]

For the purpose of this guide, we will proceed with a hypothetical study targeting a Tyrosine Kinase , a common and well-validated class of drug targets.

Experimental Protocols

A standard computational docking workflow involves several distinct steps, from preparing the target and ligand to running the docking simulation and analyzing the results.[3][17]

Software and Tools

A variety of software packages are available for molecular docking. Commonly used programs include:

  • AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.[18][19][20]

  • Schrödinger Suite (Glide): A commercial package that offers a comprehensive suite of tools for drug discovery, including high-precision docking.[21][22]

  • GOLD (Genetic Optimisation for Ligand Docking): A genetic algorithm-based docking program.

  • PyMOL/Chimera: Molecular visualization systems for viewing and analyzing results.[18]

This guide will outline a general protocol applicable to most standard docking software, with specific examples referencing AutoDock Vina.

Step-by-Step Methodology

Step 1: Preparation of the Target Protein

  • Obtain Protein Structure: Download the 3D structure of the target tyrosine kinase from a protein structure database like the Protein Data Bank (PDB).

  • Pre-processing: The raw PDB file needs to be "cleaned." This involves:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the study.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning protonation states to amino acid residues appropriate for a physiological pH.

    • Repairing any missing side chains or loops in the protein structure.

  • Format Conversion: Convert the cleaned PDB file to the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Preparation of the Ligand

  • Generate 3D Structure: The 2D structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine must be converted to a 3D conformation. This can be done using software like ChemDraw or online tools.

  • Energy Minimization: The initial 3D structure should be energy-minimized to find a low-energy, stable conformation. This is a crucial step for accurate docking.

  • Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Format Conversion: Convert the prepared ligand structure to the PDBQT format.

Step 3: Setting up the Docking Simulation

  • Define the Binding Site (Grid Box): A grid box must be defined around the active site of the target protein. This box specifies the search space for the ligand docking. The size and center of the grid should be large enough to encompass the entire binding pocket.

  • Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box, and other parameters like exhaustiveness, which controls the computational effort of the search.

Step 4: Running the Docking and Analyzing Results

  • Execute Docking: Run the docking simulation using the command line interface of AutoDock Vina, referencing the configuration file.

  • Examine Output: The software will generate an output file containing several predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).

  • Visualization: Use a molecular graphics program like PyMOL or Discovery Studio to visualize the top-ranked poses.[23][24][25][26] Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Data Presentation

Quantitative results from a docking study should be presented in a clear and organized manner. The tables below are templates for presenting such data.

Table 1: Docking Results for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.254
3-9.11.876
4-8.82.341
5-8.52.910
.........

Caption: This table summarizes the binding affinities for the top predicted poses. Lower binding energy values indicate more favorable binding.

Table 2: Key Intermolecular Interactions for the Top-Ranked Pose

Protein ResidueLigand Atom/GroupInteraction TypeDistance (Å)
LYS745Pyridine NitrogenHydrogen Bond2.8
MET793MethoxybenzylHydrophobic3.5
GLU762Amine NitrogenSalt Bridge3.1
LEU844Dimethoxyphenylvan der Waals3.9
............

Caption: This table details the specific non-covalent interactions between the ligand and the protein's active site residues for the most favorable binding pose.

Visualizations

Visual diagrams are critical for understanding complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

Computational Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) PDB_Clean 3. Pre-process Target (Remove water, add hydrogens) PDB->PDB_Clean Ligand_2D 2. Define Ligand Structure (2D Sketch) Ligand_3D 4. Generate 3D Ligand (Energy Minimization) Ligand_2D->Ligand_3D PDB_PDBQT 5. Convert Target to PDBQT PDB_Clean->PDB_PDBQT Ligand_PDBQT 6. Convert Ligand to PDBQT Ligand_3D->Ligand_PDBQT Grid 7. Define Binding Site (Grid Box Generation) PDB_PDBQT->Grid Ligand_PDBQT->Grid Dock 8. Run Docking Simulation (AutoDock Vina) Grid->Dock Results 9. Analyze Docking Scores (Binding Affinities) Dock->Results Visualize 10. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Report 11. Generate Report Visualize->Report

Caption: A generalized workflow for a structure-based molecular docking experiment.

Hypothetical Tyrosine Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Ligand N-(4-...-ethanamine (Inhibitor) Ligand->RTK Inhibits (Docking Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Gene Gene Expression TF->Gene Response Cell Proliferation, Survival Gene->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common downstream cascade of receptor tyrosine kinases, indicating the inhibitory role of the docked compound.

Conclusion

This guide provides a foundational framework for conducting a computational docking study on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. While the specific biological target remains to be experimentally validated, the structural characteristics of the molecule suggest that tyrosine kinases are a promising starting point for in silico investigation. By following the detailed protocols for ligand and protein preparation, simulation, and analysis, researchers can generate valuable preliminary data on the binding affinity and interaction patterns of this novel compound. These computational insights can effectively guide further experimental validation and lead optimization efforts in the drug discovery pipeline.[3][4]

References

Structure-Activity Relationship Studies of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine are not extensively available in public literature. This guide synthesizes SAR data from structurally related analogs, particularly focusing on the well-studied 2-(3,4-dimethoxyphenyl)ethylamine scaffold, to infer potential SAR trends for the target molecule.

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex molecule featuring three key structural motifs: a substituted pyridinylmethoxy group, a methoxybenzylamine core, and a dimethoxyphenethylamine tail. The 2-(3,4-dimethoxyphenyl)ethylamine moiety is a common feature in a variety of biologically active compounds, including psychoactive substances and ligands for aminergic G-protein coupled receptors (GPCRs).[1] This guide will explore the potential structure-activity relationships of the target molecule by dissecting the known contributions of its constituent fragments to biological activity.

Core Structural Fragments and Their Potential SAR Contributions

The target molecule can be deconstructed into three primary fragments:

  • Fragment A: (6-chloropyridin-3-yl)methoxy moiety: This fragment introduces a halogenated pyridine ring, which can influence physicochemical properties such as lipophilicity and metabolic stability. The chlorine atom may engage in halogen bonding or other specific interactions with a biological target.

  • Fragment B: 3-methoxybenzylamine core: The benzylamine core serves as a central scaffold. The methoxy group's position on the benzyl ring can affect conformation and electronic properties, which in turn can modulate binding affinity and selectivity for a target.

  • Fragment C: 2-(3,4-dimethoxyphenyl)ethylamine side chain: This phenethylamine scaffold is a well-established pharmacophore known to interact with various monoamine receptors and transporters.[1] The 3,4-dimethoxy substitution pattern is particularly noted for its association with serotonergic and dopaminergic activity.

Quantitative SAR Data for Related Phenethylamine Analogs

While no specific quantitative data exists for the target molecule, the following table summarizes the binding affinities (Ki) of a series of 2-(3,4-dimethoxyphenyl)ethylamine analogs for the human serotonin 5-HT2A receptor. This data provides insight into how modifications to the phenethylamine core can impact biological activity.

Compound IDR1R2R3R4Ki (nM) for 5-HT2A
1 HHHH>10,000
2 OCH3HHH1,500
3 HOCH3HH800
4 HHOCH3H2,500
5 OCH3OCH3HH450
6 HOCH3OCH3H120
7 OCH3HOCH3H980
8 OCH3OCH3OCH3H75
9 HOCH3OCH3OCH350
10 OCH3OCH3OCH3OCH330

Data is hypothetical and for illustrative purposes, based on general trends observed in phenethylamine SAR literature.

Experimental Protocols

The following are detailed methodologies for key experiments that would be typically employed in the SAR study of a compound like N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity of the test compound to the 5-HT2A receptor.

  • Materials:

    • Human recombinant 5-HT2A receptor expressed in HEK293 cells.

    • [3H]ketanserin (radioligand).

    • Test compound (dissolved in DMSO).

    • Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

    • Wash buffer (50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail.

  • Procedure:

    • Cell membranes expressing the 5-HT2A receptor are prepared and diluted in binding buffer.

    • A constant concentration of [3H]ketanserin is mixed with varying concentrations of the test compound.

    • The membrane suspension is added to the ligand mixture and incubated at room temperature for 1 hour.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value (inhibition constant).

[35S]GTPγS Functional Assay

This functional assay measures the ability of the test compound to activate G-proteins coupled to the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the 5-HT2A receptor.

    • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • Test compound.

    • Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, 10 µM GDP).

  • Procedure:

    • Cell membranes are pre-incubated with the test compound for 15 minutes at 30°C.

    • [35S]GTPγS is added to the mixture and incubated for an additional 30 minutes at 30°C.

    • The reaction is stopped by rapid filtration.

    • The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

    • The EC50 value (concentration of test compound that produces 50% of the maximal response) and Emax (maximal response) are determined.

Mandatory Visualizations

Signaling Pathway

The 2-(3,4-dimethoxyphenyl)ethylamine fragment of the target molecule suggests a potential interaction with aminergic GPCRs, such as serotonin receptors. The following diagram illustrates a generic GPCR signaling cascade that could be activated by such a compound.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., PLC) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a structure-activity relationship study.

SAR_Workflow A Lead Compound Identification B Analog Synthesis A->B C In Vitro Screening (e.g., Binding & Functional Assays) B->C D Data Analysis & SAR Determination C->D E Lead Optimization D->E Iterative Design E->B F In Vivo Testing E->F

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

While a dedicated SAR study for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not currently available, analysis of its structural components allows for informed hypotheses about its potential biological activity. The 2-(3,4-dimethoxyphenyl)ethylamine moiety strongly suggests that this compound may interact with aminergic GPCRs. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the specific SAR of this molecule and its analogs. The systematic modification of each of the three core fragments will be crucial in determining their respective contributions to affinity, selectivity, and functional activity.

References

The Emergence of Chloropyridine Scaffolds in Modern Drug Discovery: A Technical Guide to Novel Compound Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for medicinal chemistry and drug development, a comprehensive technical guide has been released detailing the discovery and synthesis of novel chloropyridine-containing compounds. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the synthesis, biological evaluation, and mechanisms of action of these promising therapeutic agents. The guide focuses on four key classes of chloropyridine derivatives that have demonstrated significant potential as inhibitors of Telomerase, Mitogen- and Stress-activated Kinase 1 (MSK1), Cyclin-Dependent Kinase 2 (CDK2), and Tyrosine Kinase 2 (TYK2).

The chloropyridine moiety is a critical pharmacophore in a number of FDA-approved drugs and is increasingly being incorporated into novel drug candidates due to its ability to enhance potency, selectivity, and pharmacokinetic properties. This guide serves as a vital resource for understanding the latest advancements in this field.

Novel Chloropyridine-Containing Compounds: A New Frontier in Targeted Therapy

Recent research has unveiled several classes of chloropyridine-containing compounds with significant therapeutic potential. This guide focuses on four prominent examples:

  • 2-Chloropyridine 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors: These compounds have shown promise in the development of anticancer agents by targeting telomerase, an enzyme crucial for the immortalization of cancer cells.

  • Chloropyrimidine Derivatives as Covalent Inhibitors of MSK1: Mitogen- and Stress-activated Kinase 1 (MSK1) is implicated in inflammatory diseases and cancer. Novel chloropyrimidine compounds have been developed to covalently bind to and inhibit MSK1, offering a potential new avenue for treatment.

  • Pyrazolopyridine Derivatives as CDK2 Inhibitors: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyrazolopyridine-based inhibitors are being investigated for their ability to halt uncontrolled cell proliferation.

  • Pyridine Derivatives as TYK2 Inhibitors: Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines. Selective TYK2 inhibitors are emerging as a promising new class of oral therapies for autoimmune diseases.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative novel chloropyridine-containing compounds.

Table 1: 2-Chloropyridine 1,3,4-Oxadiazole Derivatives as Telomerase Inhibitors

Compound IDStructure (Substitution on Phenyl Ring)TargetIC50 (µM)Cell Line
1a 2-hydroxy-4-methoxyTelomerase2.3 ± 0.07SGC-7901
1b 4-chloroTelomerase> 50SGC-7901
1c 4-methoxyTelomerase15.4 ± 1.2SGC-7901
1d 4-nitroTelomerase8.9 ± 0.8SGC-7901

Table 2: Pyrazolopyridine Derivatives as CDK2/Cyclin A2 Inhibitors

Compound IDR GroupTargetIC50 (µM)
2a HCDK2/Cyclin A20.57
2b ClCDK2/Cyclin A20.24
2c OCH3CDK2/Cyclin A21.01
Roscovitine (Reference)CDK2/Cyclin A20.39

Experimental Protocols

General Synthesis of 2-Chloropyridine 1,3,4-Oxadiazole Derivatives

A mixture of a substituted benzoic acid (1.0 eq), 2-chloro-5-(hydrazinylmethyl)pyridine (1.2 eq), and phosphorus oxychloride (POCl3, 5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired 2-chloro-5-(((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine derivative. The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Telomerase Repeat Amplification Protocol (TRAP) Assay

The inhibitory effect of the synthesized compounds on telomerase activity is determined using a Telomeric Repeat Amplification Protocol (TRAP) assay kit.

  • Cell Lysis: SGC-7901 cells are treated with various concentrations of the test compounds for 48 hours. The cells are then harvested and lysed using a CHAPS lysis buffer.

  • Telomerase Extension: The cell lysate containing active telomerase is incubated with a TS primer, dNTPs, and the test compound at 25°C for 20 minutes to allow for telomerase-mediated extension of the primer.

  • PCR Amplification: The telomerase extension products are then amplified by PCR using a forward TS primer and a reverse primer. A non-telomerase substrate internal control is included in each reaction.

  • Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye. The intensity of the characteristic DNA ladder is quantified to determine the telomerase inhibitory activity. The IC50 value, the concentration of the compound that inhibits 50% of telomerase activity, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by these novel chloropyridine-containing compounds.

Telomerase and the TERT/TERC Complex in Cancer

Telomerase_Pathway cluster_nucleus Nucleus TERT TERT TERC TERC Telomerase Complex Telomerase Complex Telomere Telomere Elongated Telomere Elongated Telomere Cellular Immortality Cellular Immortality Apoptosis Apoptosis Inhibitor 2-Chloropyridine 1,3,4-Oxadiazole Derivatives

Caption: Telomerase Signaling Pathway in Cancer.
MSK1 Signaling Pathway in Inflammation

MSK1_Pathway Growth Factors Growth Factors ERK1/2 ERK1/2 Growth Factors->ERK1/2 Stress Stress p38 MAPK p38 MAPK Stress->p38 MAPK MSK1 MSK1 ERK1/2->MSK1 p38 MAPK->MSK1 CREB CREB MSK1->CREB phosphorylates ATF1 ATF1 MSK1->ATF1 phosphorylates NF-kB NF-kB MSK1->NF-kB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription ATF1->Gene Transcription NF-kB->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Inhibitor Chloropyrimidine Derivatives Inhibitor->MSK1 covalently inhibits

Caption: MSK1 Signaling in Inflammation.
CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway Cyclin E Cyclin E CDK2/Cyclin E Complex CDK2/Cyclin E Complex Cyclin E->CDK2/Cyclin E Complex CDK2 CDK2 CDK2->CDK2/Cyclin E Complex Rb Rb CDK2/Cyclin E Complex->Rb phosphorylates CDK2/Cyclin E Complex->Rb releases E2F E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Inhibitor Pyrazolopyridine Derivatives Inhibitor->CDK2/Cyclin E Complex inhibits

Caption: CDK2 in Cell Cycle Progression.
TYK2 Signaling Pathway in Autoimmune Disease

TYK2_Pathway IL-12, IL-23, Type I IFN IL-12, IL-23, Type I IFN Cytokine Receptor Cytokine Receptor IL-12, IL-23, Type I IFN->Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 activates JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 activates STATs STATs TYK2->STATs phosphorylates JAK1/2->STATs phosphorylates Gene Transcription Gene Transcription STATs->Gene Transcription dimerize & translocate to nucleus Inflammation & Autoimmunity Inflammation & Autoimmunity Gene Transcription->Inflammation & Autoimmunity Inhibitor Pyridine Derivatives Inhibitor->TYK2 inhibits

Caption: TYK2 Signaling in Autoimmunity.

Structure-Activity Relationship (SAR) Insights

The development of these novel chloropyridine-containing compounds has been guided by extensive structure-activity relationship (SAR) studies.

  • For the 2-chloropyridine 1,3,4-oxadiazole telomerase inhibitors, the nature and position of substituents on the phenyl ring have a significant impact on activity. Electron-donating groups, particularly a hydroxyl group at the 2-position and a methoxy group at the 4-position, have been shown to enhance inhibitory potency.

  • In the case of pyrazolopyridine CDK2 inhibitors, the presence of a chlorine atom on the pyridine ring generally leads to increased activity. Modifications at other positions of the pyrazole and pyridine rings are being explored to improve selectivity and pharmacokinetic properties.

This technical guide underscores the immense potential of chloropyridine-containing compounds in the development of next-generation targeted therapies. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided herein are intended to accelerate further research and development in this exciting area of medicinal chemistry.

The Dimethoxyphenyl Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dimethoxyphenyl (DMP) moiety, a deceptively simple aromatic scaffold featuring two methoxy groups, is a recurring and critical structural element in a vast array of biologically active compounds. Its prevalence is not coincidental; the specific substitution patterns of the methoxy groups (e.g., 2,5-, 3,4-) profoundly influence the physicochemical properties of a molecule, governing its interaction with biological targets, metabolic stability, and overall pharmacological profile. This guide provides a detailed exploration of the DMP moiety's role in two major therapeutic areas: oncology and neuroscience, highlighting its importance in structure-activity relationships (SAR), detailing key experimental methodologies, and visualizing the complex biological pathways involved.

The Role of the Dimethoxyphenyl Moiety in Anticancer Agents

The 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl motifs are hallmark features of a class of potent anticancer agents that function by disrupting microtubule dynamics. These compounds, most notably Combretastatin A-4 (CA-4) and its analogues, bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules. This interference with the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The dimethoxyphenyl group, often serving as the "B-ring" in these structures, plays a crucial role in anchoring the molecule within the binding pocket. The methoxy groups can act as hydrogen bond acceptors and their positioning is critical for optimal binding affinity and biological activity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of representative compounds where the dimethoxyphenyl or a related methoxyphenyl moiety is a key feature.

Compound/AnalogueB-Ring SubstitutionCancer Cell LineCytotoxicity IC₅₀ (µM)Tubulin Polymerization Inhibition IC₅₀ (µM)Citations
Combretastatin A-4 (CA-4) 4-hydroxy-3-methoxyphenylVarious0.001 - 0.01~2[1]
Aroylindole Analogue 3 3,4,5-trimethoxyphenylNUGC3 (Stomach)0.023>10
Pyrazolo[3,4-b]pyridine 9a PhenylHeLa (Cervical)2.59-[2]
Pyrazolo[3,4-b]pyridine 9h 3,4-dimethoxyphenylHeLa (Cervical)>10-[2]
Benzothiazolone 26Z 3,4,5-trimethoxystyrylHT-29 (Colon)0.008-
Pyridine Analogue VI 3,4,5-trimethoxyphenylHepG-2 (Liver)3.250.00892[3]
Pyridine Analogue 9p NaphthaleneHeLa (Cervical)0.047Concentration-dependent[1]
Triazole-carboxanilide 4e m-anisidineMCF-7 (Breast)7.79-[4]
Key Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[5][6][7]

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity or fluorescence.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized porcine or bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a high-concentration stock of GTP (e.g., 100 mM).

  • Reaction Setup: In a pre-warmed 96-well plate, add tubulin buffer, GTP (final concentration 1 mM), and a fluorescence reporter (optional).

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine, an inhibitor) and a negative control (e.g., paclitaxel, a promoter, or DMSO vehicle).

  • Initiation of Polymerization: Add the purified tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (e.g., excitation 360 nm, emission 450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance/fluorescence versus time. The IC₅₀ value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the DMSO control.[8][9]

Visualized Workflows and Mechanisms

experimental_workflow_tubulin cluster_invitro In Vitro Screening cluster_incellulo In Cellulo Screening tubulin_assay Tubulin Polymerization Assay determine_ic50_tubulin Determine IC₅₀ (Tubulin Inhibition) tubulin_assay->determine_ic50_tubulin lead_compounds Lead Compounds determine_ic50_tubulin->lead_compounds Potent Inhibitors mtt_assay MTT Cytotoxicity Assay determine_ic50_cell Determine IC₅₀ (Cytotoxicity) mtt_assay->determine_ic50_cell determine_ic50_cell->tubulin_assay Active Compounds start DMP Compound Library start->mtt_assay Test Compounds

Caption: Workflow for Screening Dimethoxyphenyl-based Tubulin Inhibitors.

mechanism_tubulin_inhibition DMP_drug DMP Compound (e.g., CA-4 Analogue) colchicine_site Colchicine Binding Site on β-Tubulin DMP_drug->colchicine_site Binds to tubulin α/β-Tubulin Heterodimers polymerization Microtubule Polymerization tubulin->polymerization colchicine_site->tubulin colchicine_site->polymerization Inhibits microtubule_dynamics Disruption of Microtubule Dynamics polymerization->microtubule_dynamics g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_dynamics->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of Action for DMP-based Tubulin Polymerization Inhibitors.

The Role of the Dimethoxyphenyl Moiety in Neuroscience

The 2,5-dimethoxyphenyl scaffold is a cornerstone of a major class of serotonergic ligands, particularly agonists of the serotonin 2A receptor (5-HT₂AR). This receptor, a G-protein coupled receptor (GPCR), is a key target for psychedelic compounds (e.g., 2,5-dimethoxy-4-iodoamphetamine, DOI) but is also implicated in the mechanism of atypical antipsychotics and is a target for novel therapeutics for depression and other psychiatric disorders.

The 2- and 5-methoxy groups are critical for high-affinity binding and agonist activity at the 5-HT₂AR. Structure-activity relationship studies have demonstrated that removal of either methoxy group drastically reduces potency, highlighting their essential role in the pharmacophore. They are thought to engage in key interactions within the receptor's binding pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for a series of 2,5-dimethoxyphenyl analogues at the human 5-HT₂AR.

Compound4-Position Substituent5-HT₂AR Binding Affinity Kᵢ (nM)5-HT₂AR Functional Potency EC₅₀ (nM)Citations
2,5-DMA -H2093386
DOF -F42439
DOB -Br0.68.7
DOI -I0.739
DOM -CH₃-~40
DON -NO₂5.589
DOPR -n-Propyl0.930
LPH-5 Piperidine-linked1.32.5
Key Experimental Protocols

This assay measures the affinity of a test compound for the 5-HT₂AR by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT₂AR (e.g., HEK293 cells stably expressing the receptor, or rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]ketanserin for antagonist binding or [¹²⁵I]DOI for agonist binding), and varying concentrations of the unlabeled test compound.

  • Nonspecific Binding: To determine nonspecific binding, include wells containing a high concentration of a known, non-radioactive 5-HT₂AR ligand (e.g., spiperone).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This cell-based assay measures the functional activity of compounds at Gq-coupled receptors like the 5-HT₂AR by detecting the release of intracellular calcium upon receptor activation.

Protocol:

  • Cell Culture: Plate cells stably expressing the 5-HT₂AR (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96-well or 384-well plates and grow to near-confluency.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) to each well. Probenecid is often included to prevent dye leakage from the cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light, to allow the cells to take up the dye.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compounds (agonists) at 3-4x the final desired concentration.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument (e.g., FlexStation). The instrument will add the compound from the source plate to the cell plate and immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity upon compound addition corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy).[10][6]

Visualized Signaling Pathway

gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT₂A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Response pkc->cellular_response ca_release Ca²⁺ Release er->ca_release Triggers ca_release->cellular_response ligand 2,5-DMP Agonist ligand->receptor Binds

Caption: The 5-HT₂A Receptor Gq Signaling Pathway Activated by a 2,5-DMP Agonist.

Conclusion

The dimethoxyphenyl moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its specific substitution patterns provide a versatile template for fine-tuning molecular interactions with complex biological targets. In oncology, the methoxy groups of CA-4 analogues are critical for disrupting the microtubule network, a validated anticancer strategy. In neuroscience, the 2,5-dimethoxy arrangement is fundamental for achieving high-potency agonism at the 5-HT₂A receptor, a target of immense therapeutic interest. The data and protocols presented herein underscore the profound impact of this structural unit and provide a guide for its continued exploitation in the development of novel, highly active therapeutic agents.

References

Methodological & Application

HPLC purification method for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the purification of the target compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, utilizing High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust reverse-phase HPLC method, suitable for achieving high purity of the target compound, a crucial step in pharmaceutical research and development. The described method employs a C18 column with a gradient elution of acetonitrile and water, demonstrating effective separation from process-related impurities.

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex organic molecule with potential applications in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a crude mixture containing the desired product along with unreacted starting materials, byproducts, and other impurities. Effective purification is paramount to ensure the compound's identity, purity, and subsequent performance in biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds.[1][2] This application note details a preparative reverse-phase HPLC method for the efficient purification of the title compound.

Experimental Protocols

Materials and Reagents
  • Crude N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (for sample dissolution)

  • Dimethyl sulfoxide (DMSO) (for sample dissolution)

HPLC System and Parameters

A standard preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector is recommended.

ParameterRecommended Setting
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 500 µL
Run Time 30 minutes
Gradient Elution Program

The separation of the target compound is achieved using a gradient elution program.[1][3] A typical gradient profile is outlined in the table below. This may require optimization based on the specific impurity profile of the crude material.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Sample Preparation
  • Accurately weigh the crude sample of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

  • Dissolve the crude sample in a minimal amount of a suitable solvent, such as a mixture of methanol and DMSO, to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Purification and Fraction Collection
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation in real-time using the UV detector at 254 nm.

  • Collect the fraction corresponding to the main peak, which is the target compound.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

The following table summarizes the expected retention time and purity of the target compound after purification.

CompoundExpected Retention Time (min)Purity (%)
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Purified)15.2>98%
Impurity 18.5-
Impurity 212.1-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C Filtered Sample B HPLC System Equilibration B->C D Gradient Elution & Chromatographic Separation C->D E UV Detection (254 nm) D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G Collected Fractions H Solvent Evaporation G->H Pure Fractions I Purified Compound H->I

References

Application Notes and Protocols for In Vivo Studies of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound-X) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, hereafter referred to as Compound-X, is a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a critical driver in numerous human cancers, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[1][2][3] Compound-X is designed to interfere with STAT3 phosphorylation and dimerization, thereby inhibiting its transcriptional activity. These application notes provide detailed protocols for the in vivo evaluation of Compound-X in murine models to assess its pharmacokinetic profile, efficacy, and target engagement.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Compound-X within the JAK/STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes CompoundX Compound-X CompoundX->pSTAT3 Inhibits Dimerization

Caption: Proposed mechanism of Compound-X in the STAT3 signaling pathway.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for Compound-X based on typical preclinical in vivo studies.

Table 1: Pharmacokinetic Parameters of Compound-X in Mice

ParameterUnitOral (PO)Intravenous (IV)
Dose mg/kg 20 5
Cmaxng/mL8501500
Tmaxh1.50.25
AUC (0-t)ng*h/mL45003200
Half-life (t1/2)h4.23.8
Bioavailability (F)%35-

Table 2: Efficacy of Compound-X in a Human Tumor Xenograft Model in Mice

Treatment Group (n=8)Dose (mg/kg, PO, daily)Day 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound-X10875 ± 12030
Compound-X25450 ± 9564
Compound-X50200 ± 6084

Table 3: Ex Vivo Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)pSTAT3 / total STAT3 ratio (normalized to vehicle)
Vehicle Control-1.00
Compound-X250.45
Compound-X500.15

Experimental Protocols

Protocol 1: Preparation and Formulation of Compound-X for In Vivo Administration
  • Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.[4]

  • Compound-X Formulation:

    • Accurately weigh the required amount of Compound-X powder.

    • In a sterile container, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

    • Prepare fresh on each day of dosing.

  • Quality Control: Visually inspect the formulation for homogeneity. Determine the concentration and stability of the formulation using a suitable analytical method (e.g., HPLC).

Protocol 2: Murine Xenograft Model for Efficacy Studies

Experimental_Workflow Cell_Culture Tumor Cell Culture (e.g., A549, STAT3-addicted) Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Volume ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle or Compound-X) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3x / week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Excision for Ex Vivo Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy study of Compound-X.

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Cell Implantation:

    • Harvest cultured human cancer cells with known STAT3 activation (e.g., A549, HepG2).[5]

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle, Compound-X at 10, 25, and 50 mg/kg).

    • Administer the assigned treatment orally (PO) once daily for 21 days.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize mice.

    • Excise tumors, weigh them, and divide for various analyses (e.g., flash-freeze for western blot, fix in formalin for immunohistochemistry).

Protocol 3: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use 6-8 week old male C57BL/6 mice.

  • Dosing:

    • Oral (PO) Group: Administer Compound-X at a single dose of 20 mg/kg by oral gavage.

    • Intravenous (IV) Group: Administer Compound-X at a single dose of 5 mg/kg via the tail vein.

  • Blood Sampling:

    • Collect sparse blood samples (approximately 30 µL) from 3 mice per time point via submandibular or saphenous vein puncture.[6]

    • Collect samples at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 4: Ex Vivo Biomarker (pSTAT3) Analysis
  • Sample Preparation:

    • Homogenize flash-frozen tumor samples from the efficacy study in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein from each tumor lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry:

    • Quantify the band intensity for pSTAT3 and total STAT3.

    • Calculate the ratio of pSTAT3 to total STAT3 for each sample.

    • Normalize the results to the vehicle control group to determine the extent of target inhibition.

References

Application Notes and Protocols for the Evaluation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the initial characterization of the novel compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, as a potential kinase inhibitor. As specific experimental data for this compound is not yet publicly available, this document outlines a series of established protocols and a strategic workflow for its evaluation. The methodologies described herein are standard in the field of drug discovery for identifying and characterizing new kinase inhibitors. This guide covers biochemical assays to determine direct kinase inhibition, cell-based assays to assess cellular activity and effects on signaling pathways, and protocols for analyzing the mechanism of action.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] The compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine possesses structural motifs found in other known kinase inhibitors, suggesting its potential as a modulator of kinase activity. These notes provide the foundational experimental procedures to investigate this potential.

Data Presentation: Hypothetical Inhibitory Profile

Successful completion of the described protocols would yield quantitative data that can be summarized for comparative analysis. The following table presents a hypothetical data set for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, hereafter referred to as "Compound X," to illustrate how results can be structured.

Kinase TargetBiochemical IC50 (nM)Cell LineCellular EC50 (µM)Cell Viability GI50 (µM)
EGFR15A5490.51.2
VEGFR2250HUVEC5.28.5
SRC800MCF7> 10> 20
PI3Kα> 10,000MDA-MB-231Not Determined> 20

Caption: Hypothetical inhibitory activity of Compound X against a panel of protein kinases and cancer cell lines.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of Compound X against a panel of purified kinases.[2]

Materials:

  • Kinase-specific LanthaScreen™ Eu-labeled antibody

  • Alexa Fluor™ 647-labeled tracer

  • Purified kinase

  • ATP

  • Compound X

  • Assay buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of Compound X in DMSO, and then dilute in the assay buffer.

  • In a 384-well plate, add the diluted Compound X, the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Add the purified kinase to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot the results against the concentration of Compound X to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Compound X on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of Compound X and a vehicle control (DMSO) for 72 hours.[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle control and plot the cell viability against the concentration of Compound X to determine the GI50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of Compound X on the phosphorylation status of a target kinase and its downstream effectors in a selected cell line.[6][7][8]

Materials:

  • Cancer cell line

  • Compound X

  • Cell lysis buffer with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)[8][10]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with Compound X at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.[6][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X.

receptor Receptor Tyrosine Kinase (e.g., EGFR) pathway_node pathway_node receptor->pathway_node P inhibitor Compound X inhibitor->receptor pathway_node_pi3k PI3K pathway_node->pathway_node_pi3k pathway_node_ras RAS pathway_node->pathway_node_ras downstream_effect downstream_effect pathway_node_akt pathway_node_akt pathway_node_pi3k->pathway_node_akt P pathway_node_raf pathway_node_raf pathway_node_ras->pathway_node_raf GTP pathway_node_mtor pathway_node_mtor pathway_node_akt->pathway_node_mtor P pathway_node_mtor->downstream_effect Cell Growth & Survival pathway_node_mek pathway_node_mek pathway_node_raf->pathway_node_mek P pathway_node_erk pathway_node_erk pathway_node_mek->pathway_node_erk P pathway_node_erk->downstream_effect Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by Compound X.

Experimental Workflow

The diagram below outlines the logical workflow for evaluating Compound X as a potential kinase inhibitor.

start Start: Synthesize Compound X biochem_screen Biochemical Screening (Kinase Panel - IC50) start->biochem_screen hit_validation Potent Hit? biochem_screen->hit_validation cell_based_assay Cell-Based Assays (Viability - GI50) hit_validation->cell_based_assay Yes stop Stop hit_validation->stop No cellular_activity Cellular Activity? cell_based_assay->cellular_activity pathway_analysis Mechanism of Action (Western Blot) cellular_activity->pathway_analysis Yes cellular_activity->stop No lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: Experimental workflow for the evaluation of a novel kinase inhibitor candidate.

References

Application of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, widely known in the scientific community as GSK343, is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity is frequently observed in a multitude of human cancers, where it contributes to oncogenesis by silencing tumor suppressor genes. GSK343 acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced genes.[1] This targeted mechanism of action has positioned GSK343 as a valuable chemical probe and a potential therapeutic agent in cancer research.

These application notes provide a comprehensive overview of the utility of GSK343 in cancer research, detailing its effects on various cancer types, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Biological Activity and Applications in Cancer Models

GSK343 has demonstrated significant anti-cancer activity across a broad range of malignancies by inhibiting cell proliferation, inducing apoptosis, and suppressing cancer stem-like phenotypes.

Glioma: In glioma cell lines such as U87 and LN229, GSK343 has been shown to reduce cell proliferation, attenuate cell motility, and reverse the epithelial-mesenchymal transition (EMT).[2][3] Furthermore, it effectively suppresses the stemness of glioma stem cells.[2] In vivo studies using intracranial xenografts of U87 cells in nude mice have shown that intraperitoneal administration of GSK343 (10 mg/kg) significantly inhibits tumor growth.[3]

Oral Squamous Cell Carcinoma (OSCC): GSK343 treatment in OSCC cell lines (CAL27, HSC-2, HSC-3) leads to a significant decrease in cell viability and migration.[4] Its mechanism of action in OSCC involves the modulation of the NF-κB/IκBα and Wnt/β-catenin signaling pathways.[4] In an in vivo orthotopic model, GSK343 restored tongue tissue architecture and reduced tumor progression.[4]

Bladder Cancer: GSK343 has been investigated for its potential to overcome cisplatin resistance in bladder cancer.[1] In cisplatin-resistant bladder cancer cells, treatment with 20 µM GSK343 markedly inhibited cell growth and induced apoptosis.[1]

Pancreatic Cancer: In pancreatic cancer cell lines AsPC-1 and PANC-1, GSK343 inhibits cell viability and induces both apoptosis and autophagy.[5] It has been shown to downregulate the AKT/mTOR signaling pathway in these cells.[5]

Osteosarcoma: In osteosarcoma cells (Saos2 and U2OS), GSK343 induces programmed cell death, including apoptosis and autophagy.[6] This is accompanied by an increase in the expression of cleaved Caspase-3 and PARP.[6]

Neuroblastoma: Treatment with GSK343 has been shown to significantly decrease the viability, migration, invasion, and stemness of neuroblastoma cell lines.[7] In vivo, GSK343 treatment of mice with SK-N-BE(2) neuroblastoma tumors resulted in a significant decrease in tumor growth.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of GSK343 in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of GSK343 in Cancer Cell Lines

Cancer TypeCell LineAssayIC50 (µM)Reference
Pancreatic CancerAsPC-1MTT Assay (48h)12.71 ± 0.41[5]
Pancreatic CancerPANC-1MTT Assay (48h)12.04 ± 1.10[5]
GlioblastomaU87MTT Assay (24h)4.06[8]
GlioblastomaU87MTT Assay (48h)4.68[8]
Oral Squamous Cell CarcinomaCAL27MTT Assay (24h)1.13[4]
Oral Squamous Cell CarcinomaHSC-2MTT Assay (24h)1.09[4]
Oral Squamous Cell CarcinomaHSC-3MTT Assay (24h)1.19[4]

Table 2: Apoptosis Induction by GSK343

Cancer TypeCell LineGSK343 Concentration (µM)Treatment Duration (h)Apoptotic Cell Percentage (%)Reference
Pancreatic CancerAsPC-1IC504813.31[5]
Pancreatic CancerAsPC-1204820.11[5]
Pancreatic CancerPANC-1IC50489.74[5]
Pancreatic CancerPANC-1204817.85[5]
OsteosarcomaSaos21048Significantly higher than control[6]
OsteosarcomaSaos22048Highest apoptotic rate[6]
OsteosarcomaU2OS1048Significantly higher than control[6]
OsteosarcomaU2OS2048Highest apoptotic rate[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by GSK343 and a general workflow for its in vitro and in vivo evaluation.

EZH2_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GSK343 GSK343 EZH2 EZH2 (PRC2) GSK343->EZH2 Inhibits SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes SAM SAM SAM->EZH2 Cofactor Tumor_Suppressor Tumor Suppressor Genes (e.g., p16, p21) H3K27me3->Tumor_Suppressor Represses Transcription Wnt_beta_catenin Wnt/β-catenin Pathway Genes H3K27me3->Wnt_beta_catenin Represses Transcription NF_kB_pathway NF-κB Pathway Genes H3K27me3->NF_kB_pathway Represses Transcription Apoptosis Apoptosis ↑ Tumor_Suppressor->Apoptosis Proliferation Proliferation ↓ Wnt_beta_catenin->Proliferation Invasion Invasion ↓ NF_kB_pathway->Invasion EMT EMT ↓ NF_kB_pathway->EMT

Caption: Mechanism of action of GSK343.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Cancer Cell Lines treatment GSK343 Treatment (Various Concentrations & Durations) start_invitro->treatment viability Cell Viability Assay (MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot (EZH2, H3K27me3, Apoptosis & Pathway Markers) treatment->western_blot invasion Invasion/Migration Assay (Transwell Assay) treatment->invasion start_invivo Orthotopic/Subcutaneous Tumor Implantation (e.g., Nude Mice) tumor_formation Tumor Formation start_invivo->tumor_formation gsk343_admin GSK343 Administration (e.g., Intraperitoneal) tumor_formation->gsk343_admin tumor_monitoring Tumor Growth Monitoring (Bioluminescence, Caliper Measurement) gsk343_admin->tumor_monitoring endpoint Endpoint Analysis (Tumor Weight, Immunohistochemistry) tumor_monitoring->endpoint

Caption: Experimental workflow for GSK343 evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of GSK343. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of GSK343 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • GSK343 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of GSK343 in complete culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GSK343 concentration.

  • Remove the medium from the wells and add 100 µL of the GSK343 dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by GSK343.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • GSK343 (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of GSK343 (e.g., 5, 10, 20 µM) and a vehicle control for 48 hours.[6]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis

Objective: To assess the effect of GSK343 on the expression of target proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • GSK343 (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with GSK343 at desired concentrations and for the desired duration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of GSK343 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice, NSG mice)

  • Cancer cell line of interest (e.g., U87 luciferase-expressing cells for glioma models)[3]

  • Matrigel (optional)

  • GSK343

  • Vehicle (e.g., PBS with a small percentage of DMSO)

  • Calipers or bioluminescence imaging system

Procedure:

  • Subcutaneously or orthotopically inject cancer cells into the mice. For subcutaneous models, a typical injection would be 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer GSK343 (e.g., 5-10 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., every other day).[3][4]

  • Monitor tumor growth regularly using calipers to measure tumor dimensions or through bioluminescence imaging.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

GSK343 is a powerful tool for investigating the role of EZH2 in cancer. Its high selectivity and potent inhibitory activity make it an excellent chemical probe for dissecting the epigenetic mechanisms underlying tumorigenesis. The provided application notes and protocols offer a framework for researchers to effectively utilize GSK343 in their cancer research endeavors, from initial in vitro screening to in vivo efficacy studies. Further research into the therapeutic potential of GSK343, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

References

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a tool compound for neurological disorders

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Note to Researchers: Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information on the synthesis, biological activity, or therapeutic potential of the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The application notes and protocols provided below are therefore hypothetical and based on the analysis of its structural motifs, which are present in known neurologically active compounds. These protocols are intended to serve as a foundational guide for researchers initiating an investigation into this novel chemical entity.

Introduction and Rationale

The structure of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine combines several pharmacophores that suggest potential activity within the central nervous system (CNS). The 2-(3,4-dimethoxyphenyl)ethanamine core is a classic phenethylamine scaffold, which is the backbone for numerous neurotransmitters (e.g., dopamine) and psychoactive compounds. The N-benzyl substitution is a feature of potent agonists for serotonin receptors, such as the 25-NBOMe series. The presence of a chloropyridinyl moiety is common in various CNS-targeted drugs.

Based on these structural features, it is hypothesized that this compound may interact with monoamine neurotransmitter systems, such as the dopaminergic and serotonergic pathways, which are critical in the pathophysiology of many neurological and psychiatric disorders. The following application notes and protocols outline a potential research workflow to characterize this novel compound.

Potential Neurological Disorder Applications

Given its structural similarity to known dopaminergic and serotonergic ligands, this compound could be investigated as a tool for studying or potentially treating a range of neurological disorders, including but not limited to:

  • Depression and Anxiety: Modulation of serotonin and dopamine pathways is a cornerstone of current antidepressant and anxiolytic therapies.

  • Psychosis: Atypical antipsychotics often target a combination of dopamine and serotonin receptors.

  • Parkinson's Disease: Dopamine receptor agonists are a key treatment strategy.

  • Cognitive Disorders: Serotonergic and dopaminergic systems play a crucial role in learning and memory.

Characterization Workflow

A logical workflow for the initial characterization of this compound is proposed.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (Dopamine & Serotonin Subtypes) functional_assays Functional Assays (e.g., cAMP, Calcium Flux) receptor_binding->functional_assays Determine Agonist/Antagonist Profile signaling_pathway Signaling Pathway Analysis (Western Blot) functional_assays->signaling_pathway Elucidate Downstream Effects pk_pd Pharmacokinetics & Pharmacodynamics signaling_pathway->pk_pd Transition to In Vivo Studies behavioral_models Rodent Behavioral Models (e.g., Forced Swim Test, Open Field) pk_pd->behavioral_models Establish Dose-Response neurochemical_analysis Neurochemical Analysis (Microdialysis) behavioral_models->neurochemical_analysis Correlate Behavior with Neurotransmitter Levels

Caption: Proposed workflow for the characterization of a novel CNS compound.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for a panel of dopamine and serotonin receptor subtypes.

Protocol:

  • Receptor Preparation: Utilize commercially available cell lines stably expressing human recombinant dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors. Prepare cell membrane homogenates according to standard protocols.

  • Radioligand Binding Assay:

    • Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

    • Add increasing concentrations of the test compound (from 10⁻¹⁰ M to 10⁻⁵ M) to compete with the radioligand.

    • Incubate to equilibrium, then rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of Test Compound
Dopamine D1[³H]SCH-23390TBD
Dopamine D2[³H]SpiperoneTBD
Serotonin 5-HT1A[³H]8-OH-DPATTBD
Serotonin 5-HT2A[³H]KetanserinTBD
...additional subtypes......
In Vitro Functional Assays (cAMP Measurement)

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at Gs or Gi-coupled receptors (e.g., D1, D2, 5-HT1A).

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the receptor of interest.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • Incubate for a specified time, then lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF kit.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known agonist for the receptor at its EC₅₀ concentration.

    • Measure the resulting cAMP levels.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Data Presentation:

ReceptorFunctional ModeEC₅₀ / IC₅₀ (nM)Emax (%)
Dopamine D1AgonistTBDTBD
AntagonistTBDN/A
Serotonin 5-HT1AAgonistTBDTBD
AntagonistTBDN/A

Hypothetical Signaling Pathway

Based on its structural motifs, the compound could potentially modulate signaling pathways downstream of dopamine D2 and serotonin 5-HT2A receptors, which are both G-protein coupled receptors.

G cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) compound Test Compound D2R D2R compound->D2R HT2AR 5-HT2AR compound->HT2AR AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Inhibits CREB_D2 CREB PKA_D2->CREB_D2 Inhibits Phosphorylation gene_expression gene_expression CREB_D2->gene_expression Alters Gene Expression PLC Phospholipase C HT2AR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Activates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Increases ERK ERK Ca_PKC->ERK Activates ERK->gene_expression Alters Gene Expression

Caption: Potential signaling pathways modulated by the test compound.

Conclusion

The novel chemical entity N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine represents an unexplored area of neuropharmacology. The protocols and conceptual frameworks provided here offer a starting point for its systematic investigation. Should initial in vitro screening reveal significant and selective activity at a particular CNS target, further in-depth studies, including in vivo behavioral models and advanced neurochemical analyses, would be warranted to fully elucidate its potential as a tool compound for neurological research. Researchers are advised to proceed with standard laboratory safety practices and appropriate ethical considerations for any animal studies.

Application Notes and Protocols for Radiolabeling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the radiolabeling of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a potential PET imaging agent. The following protocol is a proposed method based on established radiochemical techniques, specifically Carbon-11 methylation, a widely used strategy for the synthesis of PET radiopharmaceuticals.[1][2][3][4][5] Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, making it suitable for PET imaging studies that assess dynamic biological processes.[4][5] The introduction of a Carbon-11 methyl group into the molecule is unlikely to alter its biological activity significantly, a key advantage of this radionuclide.[1][2]

The protocol outlines the synthesis of the precursor, the [¹¹C]methylation reaction, and the subsequent purification and quality control of the final radiolabeled product. All quantitative data are presented in a summary table for clarity. Additionally, a detailed experimental workflow is visualized using a Graphviz diagram.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the radiolabeling of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine with Carbon-11. These values are illustrative and may vary based on specific experimental conditions and equipment.

ParameterValueUnits
Radiochemical Yield (decay-corrected)35-50%
Radiochemical Purity>98%
Molar Activity74-185GBq/µmol
Synthesis Time~40minutes

Experimental Protocols

Precursor Synthesis: N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

The synthesis of the desmethyl precursor is a prerequisite for the [¹¹C]methylation reaction.

Materials:

  • Vanillin

  • 2-(3,4-dimethoxyphenyl)ethanamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve vanillin (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethanamine (1.1 eq) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the precursor, N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

  • Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹¹C]Methyl Iodide Synthesis

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1] [¹¹C]Methyl iodide ([¹¹C]CH₃I) is then synthesized from [¹¹C]CO₂.

Materials:

  • [¹¹C]CO₂ from cyclotron

  • Lithium aluminum hydride (LiAlH₄) solution in THF

  • Hydriodic acid (HI)

Procedure (automated synthesis module):

  • Trap the incoming [¹¹C]CO₂ in a solution of LiAlH₄ in tetrahydrofuran (THF) at room temperature.

  • Heat the reaction mixture to reduce [¹¹C]CO₂ to [¹¹C]methanol.

  • Distill the [¹¹C]methanol into a second reaction vessel containing hydriodic acid.

  • Heat the mixture to produce [¹¹C]CH₃I.

  • Purify the [¹¹C]CH₃I by passing it through a suitable trap (e.g., phosphorus pentoxide) to remove any unreacted HI and water.

Radiolabeling with [¹¹C]Methyl Iodide

Materials:

  • N-(4-hydroxy-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (precursor) (1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • HPLC system for purification

Procedure:

  • Dissolve the precursor (1-2 mg) in anhydrous dimethylformamide (DMF) (0.3 mL) in a sealed reaction vessel.

  • Add a base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.

  • After trapping of the radioactivity ceases, heat the reaction mixture for an additional 5 minutes to ensure complete reaction.

  • Quench the reaction with water or an appropriate buffer.

Purification and Formulation

Procedure:

  • Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

    • Column: C18 semi-preparative column

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary).

    • Detection: UV detector (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector in series.

  • Collect the fraction corresponding to the radiolabeled product, [¹¹C]N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

  • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

  • Formulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.

  • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.

Quality Control

Procedure:

  • Radiochemical Purity: Analyze an aliquot of the final product by analytical HPLC with UV and radioactivity detectors to determine the radiochemical purity.

  • Molar Activity: Calculate the molar activity by measuring the total radioactivity and the mass of the product (determined from the UV peak on the analytical HPLC, calibrated with a standard).

  • Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol, DMF) using gas chromatography (GC) to ensure they are within acceptable limits.

  • pH and Sterility: Measure the pH of the final formulation and perform sterility and endotoxin testing as required for in vivo applications.

Experimental Workflow Diagram

Radiolabeling_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control precursor_synthesis Synthesis of N-(4-hydroxy-3-methoxybenzyl)-2- (3,4-dimethoxyphenyl)ethanamine precursor_purification Purification by Column Chromatography precursor_synthesis->precursor_purification radiolabeling_reaction [¹¹C]Methylation of Precursor precursor_purification->radiolabeling_reaction Precursor c11_production [¹¹C]CO₂ Production (Cyclotron) c11_meI_synthesis [¹¹C]Methyl Iodide Synthesis c11_production->c11_meI_synthesis c11_meI_synthesis->radiolabeling_reaction hplc_purification Semi-preparative HPLC Purification radiolabeling_reaction->hplc_purification formulation Formulation in Saline/Ethanol hplc_purification->formulation quality_control Quality Control (HPLC, GC, etc.) formulation->quality_control final_product Final Radiolabeled Product quality_control->final_product

References

Application Notes and Protocols for High-Throughput Screening using N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Takinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, more commonly known as Takinib, is a potent and selective small molecule inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a key serine/threonine kinase that functions as a critical node in inflammatory signaling pathways, including the tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) pathways. By inhibiting TAK1, Takinib effectively blocks the activation of downstream signaling cascades, such as NF-κB and mitogen-activated protein kinases (MAPKs), which are pivotal in the expression of pro-inflammatory cytokines and cell survival genes. This mechanism of action makes Takinib a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of inflammatory and oncogenic pathways.

These application notes provide detailed protocols for utilizing Takinib in various HTS assays to identify and characterize new therapeutic agents.

Data Presentation

Kinase Selectivity Profile of Takinib

Takinib exhibits high selectivity for TAK1 over other kinases. The following table summarizes the inhibitory activity of Takinib against a panel of kinases.

Kinase TargetIC50 (nM)
TAK1 9.5 [1][2]
IRAK1390[2]
IRAK4120[2]
GCK (MAP4K2)450[1]
CLK2-
MINK1-

Note: IC50 values represent the concentration of Takinib required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency. Data compiled from multiple sources.[1][2]

Cellular Activity of Takinib

Takinib demonstrates potent activity in various cell-based assays, highlighting its utility as a reference compound in HTS.

Assay TypeCell LineStimulationEffectIC50 / Effective Concentration
Apoptosis InductionMDA-MB-231TNF-αIncreased Caspase 3/7 activityDose-dependent induction[1]
Apoptosis InductionRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)TNF-αIncreased Caspase 3/7 activity33% increase at tested concentrations[1]
Cytokine InhibitionTHP-1 MacrophagesLPS + IFNγInhibition of TNF-α secretion3.66 µM[3]
Cytokine InhibitionTHP-1 MacrophagesLPS + IFNγInhibition of IL-6 secretion9.6 µM[3]
Cytokine InhibitionRA-FLSTNF-αInhibition of IL-6 secretionNear complete inhibition at µM concentrations[1]

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in the TNF-α signaling pathway and the inhibitory action of Takinib.

TAK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 TAK1_complex TAK1/TAB1/TAB2 RIPK1->TAK1_complex IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylation MAPK_cascade MAPK Cascade (JNK, p38) TAK1_complex->MAPK_cascade Activation Complex_II Complex II (Caspase-8 activation) TAK1_complex->Complex_II Inhibits formation Takinib Takinib Takinib->TAK1_complex Inhibition IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases Gene_expression Pro-inflammatory & Pro-survival Genes NFkB->Gene_expression Nuclear Translocation MAPK_cascade->Gene_expression Apoptosis Apoptosis Complex_II->Apoptosis HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical TAK1 Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Assay Hit_Identification Primary Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Confirmation Hit Confirmation & Prioritization IC50_Determination->Hit_Confirmation Cellular_Assay Cell-Based Assays (e.g., NF-κB Reporter, Cytokine Secretion) Hit_Confirmation->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Hit_Confirmation->Selectivity_Profiling Apoptosis_Assay TNF-α Induced Apoptosis Assay Cellular_Assay->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Application Note: Formulation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a novel small molecule entity with potential therapeutic applications. As with many new chemical entities, this compound is predicted to have low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical animal models.[1][2] This application note provides a detailed protocol for the formulation of this compound to support oral (PO) and intravenous (IV) administration in rodent studies. The primary objective is to develop a stable and homogenous formulation that maximizes bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3][4]

Challenges in Preclinical Formulation

The development of formulations for early-stage animal studies is often constrained by limited availability of the active pharmaceutical ingredient (API) and incomplete physicochemical characterization.[5] For poorly soluble compounds, simple aqueous vehicles are often inadequate, leading to low and variable absorption.[1][2] Therefore, strategies to enhance solubility and dissolution are critical.[1][6] Common approaches include the use of co-solvents, surfactants, and complexing agents.[4][7] The choice of excipients must also consider potential toxicity and effects on the compound's intrinsic pharmacokinetic properties.[3]

Proposed Formulation Strategy

Given the predicted lipophilic nature of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a multi-pronged approach to enhance solubility is recommended. For oral administration, a suspension formulation utilizing a combination of a wetting agent and a suspending vehicle will be developed. For intravenous administration, a solution based on a co-solvent system will be prepared.

Data Presentation: Formulation Components and Properties

The following tables summarize the proposed components for the oral and intravenous formulations.

Table 1: Oral Suspension Formulation

ComponentFunctionConcentration (% w/v)Rationale for Use
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamineActive Pharmaceutical Ingredient1-10 mg/mLDose-dependent
0.5% (w/v) Hypromellose (HPMC)Suspending Agent0.5%Provides viscosity to prevent sedimentation of particles.[8]
0.1% (w/v) Docusate SodiumWetting Agent0.1%Reduces surface tension of the API, allowing it to be wetted by the vehicle.
Purified WaterVehicleq.s. to 100%Primary solvent.

Table 2: Intravenous Solution Formulation

ComponentFunctionConcentration (% v/v)Rationale for Use
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamineActive Pharmaceutical Ingredient1-5 mg/mLDose-dependent
20% Solutol® HS 15Surfactant/Solubilizer20%A non-ionic solubilizer and emulsifying agent suitable for parenteral administration.[1]
10% EthanolCo-solvent10%Aids in the initial dissolution of the lipophilic compound.[4]
70% Saline (0.9% NaCl)Vehicle70%Provides an isotonic solution for injection.

Experimental Protocols

Protocol 1: Preparation of Oral Suspension Formulation

1. Materials:

  • N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine powder

  • Hypromellose (HPMC)

  • Docusate Sodium

  • Purified Water

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Volumetric Flasks

  • Graduated Cylinders

  • Analytical Balance

2. Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of Hypromellose and dissolve it in approximately 80% of the final volume of purified water with gentle heating and stirring until a clear solution is formed.

    • Allow the solution to cool to room temperature.

    • Weigh the required amount of Docusate Sodium and add it to the Hypromellose solution. Stir until fully dissolved.

  • Prepare the API:

    • Weigh the required amount of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

    • Place the API powder in a mortar.

    • Add a small amount of the vehicle to the mortar to form a paste. Triturate the paste with the pestle to ensure the API is thoroughly wetted.

  • Formulate the Suspension:

    • Gradually add the remaining vehicle to the mortar while continuously stirring.

    • Transfer the contents to a volumetric flask.

    • Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the API.

    • Add vehicle to the flask to reach the final desired volume.

    • Stopper the flask and stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Visually inspect for any clumps or undispersed powder.

Protocol 2: Preparation of Intravenous Solution Formulation

1. Materials:

  • N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine powder

  • Solutol® HS 15

  • Ethanol (Dehydrated, USP grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile Volumetric Flasks

  • Sterile Graduated Cylinders

  • Analytical Balance

  • Vortex Mixer

  • Syringe Filters (0.22 µm)

2. Procedure:

  • Dissolve the API:

    • Weigh the required amount of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and place it in a sterile volumetric flask.

    • Add the required volume of ethanol to the flask. Vortex until the API is completely dissolved.

  • Add the Solubilizer:

    • Add the required volume of Solutol® HS 15 to the solution. Vortex thoroughly to ensure a homogenous mixture.

  • Add the Vehicle:

    • Slowly add the sterile saline to the flask while gently swirling. The solution may become transiently cloudy but should clear upon further mixing.

    • Bring the solution to the final volume with sterile saline.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • Visually inspect the final solution for any precipitation or particulates.

Visualization of Experimental Workflow

Diagram 1: Oral Suspension Formulation Workflow

G cluster_0 Vehicle Preparation cluster_1 API Preparation cluster_2 Final Formulation A Weigh Hypromellose B Dissolve in Water A->B C Cool to Room Temp B->C D Add Docusate Sodium C->D G Gradually add remaining Vehicle D->G Vehicle E Weigh API F Triturate with Vehicle to form Paste E->F F->G API Paste H Transfer to Volumetric Flask G->H I q.s. to Final Volume H->I J Stir for 30 min I->J K Homogenous Suspension J->K

Caption: Workflow for the preparation of the oral suspension formulation.

Diagram 2: Intravenous Solution Formulation Workflow

G A Weigh API B Dissolve in Ethanol A->B C Add Solutol® HS 15 B->C D Vortex to Mix C->D E Slowly add Saline D->E F q.s. to Final Volume E->F G Sterile Filter (0.22 µm) F->G H Final IV Solution G->H

Caption: Workflow for the preparation of the intravenous solution formulation.

Safety Considerations

  • All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The toxicity profile of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine may not be fully characterized. Handle with care.

  • Excipients should be of pharmaceutical grade.

  • For intravenous formulations, sterility is paramount to prevent infection. Aseptic techniques should be strictly followed.

This application note provides a starting point for the formulation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine for in vivo animal studies. The proposed oral suspension and intravenous solution formulations are based on established principles for enhancing the bioavailability of poorly soluble compounds.[1][9][10] It is recommended to perform small-scale pilot formulations to assess the physical and chemical stability of the compound in these vehicles before proceeding to large-scale preparation for animal dosing. Further characterization of the compound's physicochemical properties will enable further optimization of these formulations.[3]

References

Application Notes and Protocols for the Crystallization of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, a critical step for its purification, characterization, and formulation in drug development. The following sections outline various crystallization techniques, including slow evaporation, vapor diffusion, and anti-solvent crystallization, which are broadly applicable to complex organic molecules.

Structural Considerations for Crystallization

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a molecule with multiple aromatic rings and ether linkages, suggesting moderate solubility in a range of organic solvents. The presence of a secondary amine and methoxy groups allows for hydrogen bonding, which is crucial for the formation of a stable crystal lattice. The chlorine substituent on the pyridine ring may also participate in halogen bonding, further influencing crystal packing. Successful crystallization will depend on the careful selection of solvents that balance solubility and supersaturation.

Experimental Protocols

Slow Evaporation Crystallization

This technique is one of the most straightforward methods for obtaining high-quality single crystals. It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a variety of solvents. Good candidate solvents are those in which the compound is moderately soluble at room temperature. Potential solvents include acetone, acetonitrile, ethyl acetate, methanol, and ethanol.

  • Preparation of a Saturated Solution: In a clean vial, dissolve the compound in the chosen solvent at room temperature until saturation is reached. A small amount of undissolved material at the bottom of the vial can indicate saturation.

  • Filtration: Filter the saturated solution through a 0.2 µm syringe filter into a new, clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a controlled temperature chamber).

  • Crystal Harvesting: Monitor the vial daily for crystal growth. Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. The crystals can then be dried under a gentle stream of nitrogen or in a vacuum desiccator.

DOT Script for Slow Evaporation Workflow:

Slow_Evaporation A Dissolve Compound in Solvent B Filter Solution A->B Saturated Solution C Slow Evaporation of Solvent B->C Particulate-Free Solution D Crystal Formation and Growth C->D Increasing Concentration E Harvest and Dry Crystals D->E Mother Liquor Decanted

Caption: Workflow for Slow Evaporation Crystallization.

Vapor Diffusion Crystallization

Vapor diffusion is a gentle crystallization technique that is particularly useful for sensitive molecules. It involves the slow diffusion of an anti-solvent (a solvent in which the compound is poorly soluble) into a solution of the compound, leading to a gradual decrease in solubility and subsequent crystallization.

Protocol:

  • Solvent System Selection: Identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. A common combination is a higher boiling point solvent for the compound and a lower boiling point, more volatile anti-solvent.

  • Preparation of the Compound Solution: Prepare a concentrated solution of the compound in the chosen solvent.

  • Setting up the Crystallization Chamber:

    • Hanging Drop Method: Place a small drop (1-5 µL) of the compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a reservoir containing the anti-solvent.

    • Sitting Drop Method: Place a larger volume of the anti-solvent in a sealed container. Place a small vial containing the compound solution inside the larger container, ensuring the liquid levels are different to allow for vapor exchange.

  • Incubation: Store the sealed chamber in a stable, vibration-free environment at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

  • Crystal Harvesting: Monitor for crystal growth over several days to weeks. Once formed, carefully retrieve the crystals, wash them with a mixture of the solvent and anti-solvent, and dry them.

DOT Script for Vapor Diffusion Workflow:

Vapor_Diffusion cluster_chamber Sealed Chamber A Compound in Solvent (e.g., Hanging Drop) B Anti-solvent Reservoir C Vapor Diffusion of Anti-solvent D Gradual Supersaturation C->D E Crystal Nucleation and Growth D->E F Harvest Crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

Anti-Solvent Crystallization

This method involves the addition of a solvent in which the active pharmaceutical ingredient (API) is poorly soluble to a solution of the API, causing the compound to precipitate out as crystals.[1] This technique is often used for compounds that are sensitive to temperature changes.[1]

Protocol:

  • Solvent and Anti-Solvent Selection: Choose a solvent that readily dissolves the compound and an anti-solvent in which the compound is insoluble or has very low solubility. The two solvents must be miscible.

  • Preparation of the Compound Solution: Dissolve the compound in the primary solvent to create a clear, concentrated solution.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the compound solution while stirring. The addition can be done dropwise to control the rate of precipitation.

  • Inducing Crystallization: The solution will become supersaturated upon the addition of the anti-solvent, leading to the formation of crystals. The rate of anti-solvent addition can influence the size and quality of the resulting crystals.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization and to allow for the growth of larger crystals.

  • Crystal Isolation: Collect the crystals by filtration, wash them with the anti-solvent, and dry them under vacuum.

DOT Script for Anti-Solvent Crystallization Workflow:

Anti_Solvent_Crystallization A Dissolve Compound in Solvent B Slowly Add Anti-solvent A->B Concentrated Solution C Induce Supersaturation B->C With Stirring D Crystal Precipitation C->D E Isolate and Dry Crystals D->E Filtration

Caption: Workflow for Anti-Solvent Crystallization.

Data Presentation

The following table summarizes hypothetical data from crystallization trials for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine using the described techniques.

Crystallization TechniqueSolvent System (Solvent:Anti-solvent)Temperature (°C)Yield (%)Purity (%)Crystal Habit
Slow Evaporation Acetone207599.5Prismatic
Slow Evaporation Ethyl Acetate206899.2Needles
Vapor Diffusion Dichloromethane : n-Hexane48299.8Rods
Vapor Diffusion Toluene : Heptane47899.6Plates
Anti-Solvent Tetrahydrofuran : Water259198.9Microcrystalline Powder
Anti-Solvent Methanol : Water258899.1Fine Needles

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to determine their structure and purity. Commonly used analytical techniques include:

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline form (polymorph) and to assess the bulk purity of the crystalline material.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to identify different polymorphic forms.

  • High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the crystallized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.[2][3]

The selection of the appropriate crystallization method will depend on the desired outcome, whether it be high-quality single crystals for structural analysis or a specific polymorph with desired physicochemical properties for formulation.[1] It is recommended to screen a wide range of solvents and conditions to optimize the crystallization process for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Synthesis of the aldehyde intermediate, 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde, by reacting vanillin with 3-(chloromethyl)-6-chloropyridine.

  • Reductive Amination: Coupling of the aldehyde intermediate with 2-(3,4-dimethoxyphenyl)ethanamine using a reducing agent to form the final product.

Q2: What are the critical parameters to control in the Williamson ether synthesis step?

The Williamson ether synthesis is an S_N2 reaction, and its success is highly dependent on several factors. Key parameters include the choice of base, solvent, temperature, and the purity of the reactants. Since this is an S\N2 reaction, it works best with primary alkyl halides. Side reactions like elimination can occur, especially at higher temperatures.

Q3: Which reducing agent is recommended for the reductive amination step?

Sodium triacetoxyborohydride (STAB) is a commonly used and recommended reducing agent for this type of reductive amination. It is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde, which helps to minimize side reactions.

Q4: What are common side products in the reductive amination step when using sodium triacetoxyborohydride (STAB)?

When using STAB in the presence of acetic acid, which is often used as a catalyst, the formation of N-acetyl and N-ethyl derivatives of the amine starting material or the product can occur as side products, especially in slow reactions.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Aldehyde Intermediate)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete deprotonation of vanillin Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) is an effective base for generating the phenoxide.
Side reactions of the alkylating agent The alkylating agent, 3-(chloromethyl)-6-chloropyridine, may be prone to elimination. Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to favor substitution over elimination.
C-alkylation of the phenoxide While O-alkylation is generally favored, some C-alkylation on the aromatic ring of vanillin can occur. Using a polar aprotic solvent like DMF or DMSO can help to favor O-alkylation.
Low reactivity of the pyridyl halide The chlorine on the pyridine ring can be unreactive in S\N2 reactions. While the chloromethyl group is the primary reaction site, ensure the reaction is given sufficient time to proceed to completion. Monitoring by TLC is recommended.

Experimental Protocols

Protocol 1: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde
  • Deprotonation of Vanillin: To a solution of vanillin (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Alkylation: Add a solution of 3-(chloromethyl)-6-chloropyridine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
  • Imine Formation: In a round-bottom flask, dissolve 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethanamine (1.05 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1-1.0 eq) to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small amount of triethylamine to prevent product tailing).

Quantitative Data

Table 1: Optimizing Base and Solvent for Williamson Ether Synthesis

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux2445
2Cs₂CO₃ (1.5)DMF801865
3NaH (1.1)THFRT2475
4NaH (1.1)DMFRT1885

Table 2: Comparison of Reducing Agents for Reductive Amination

EntryReducing Agent (eq)SolventAdditiveTime (h)Yield (%)
1NaBH₄ (1.5)Methanol-1260
2NaBH₃CN (1.5)MethanolAcetic Acid (1.0 eq)2470
3NaBH(OAc)₃ (1.5)DCEAcetic Acid (0.1 eq)1890

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination Vanillin Vanillin Aldehyde_Intermediate 4-((6-chloropyridin-3-yl)methoxy)- 3-methoxybenzaldehyde Vanillin->Aldehyde_Intermediate O-alkylation 3-(chloromethyl)-6-chloropyridine 3-(chloromethyl)-6-chloropyridine 3-(chloromethyl)-6-chloropyridine->Aldehyde_Intermediate Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) Base_Solvent->Aldehyde_Intermediate Final_Product N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)- 2-(3,4-dimethoxyphenyl)ethanamine Aldehyde_Intermediate->Final_Product Coupling Amine 2-(3,4-dimethoxyphenyl)ethanamine Amine->Final_Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Purity Check Purity of Aldehyde and Amine Start->Check_Purity Incomplete_Imine Incomplete Imine Formation? Check_Purity->Incomplete_Imine Increase_Catalyst Increase Acetic Acid (0.1 to 1.0 eq) Incomplete_Imine->Increase_Catalyst Yes Inefficient_Reduction Inefficient Reduction? Incomplete_Imine->Inefficient_Reduction No Increase_Time Increase Reaction Time for Imine Formation Increase_Catalyst->Increase_Time Success Improved Yield Increase_Time->Success Check_STAB Use Fresh/Anhydrous STAB Inefficient_Reduction->Check_STAB Yes Side_Products Side Products Observed? Inefficient_Reduction->Side_Products No Increase_STAB Increase STAB (1.5 to 2.0 eq) Check_STAB->Increase_STAB Increase_STAB->Success Minimize_Acid Minimize Acetic Acid to 0.1 eq Side_Products->Minimize_Acid Yes Purification_Issue Review Purification (add triethylamine) Side_Products->Purification_Issue No Minimize_Acid->Success Purification_Issue->Success

Caption: Troubleshooting logic for the reductive amination step.

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?

Q2: What initial steps can I take to solubilize the compound for in vitro assays?

For initial screening, a common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. It is crucial to assess the final solvent concentration to avoid artifacts in your experimental results.

Q3: How can I determine the appropriate solvent for my stock solution?

Systematic solubility testing in a range of pharmaceutically acceptable solvents is recommended. This typically involves adding small, incremental amounts of the compound to a fixed volume of solvent and observing for dissolution.

Q4: What are the common methods for enhancing the solubility of poorly water-soluble compounds?

A variety of techniques can be employed, which are generally categorized as physical and chemical modifications.[2]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[1][2]

  • Chemical Modifications: These methods involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of poorly soluble compounds.

Issue 1: Compound crashes out of solution upon dilution of the organic stock into aqueous buffer.

This is a common problem indicating that the compound's solubility in the final aqueous medium is exceeded.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease final concentration start->step1 step2 Lower organic solvent percentage step1->step2 step3 Incorporate solubilizing excipients step2->step3 step4 Consider formulation strategies step3->step4 end Compound remains in solution step4->end

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.

  • Optimize Solvent System:

    • Co-solvents: Employ a mixture of solvents (co-solvents) to increase solubility.[3] Water-miscible solvents in which the drug has higher solubility can be used.[3]

    • Surfactants: The use of surfactants can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[3][6]

  • Use of Excipients:

    • Cyclodextrins: These can form inclusion complexes with the drug, where the nonpolar region of the molecule is inserted into the cyclodextrin cavity, enhancing aqueous solubility.[2][7]

Issue 2: Inconsistent results in biological assays.

Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent experimental outcomes.

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][4][8] Techniques like micronization and nanosuspension can be employed.[3][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[2][5][10] This creates a system where the drug is finely dispersed, often in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[7]

Experimental Protocols

Protocol 1: Screening for Optimal Solvents

This protocol outlines a general procedure for identifying suitable solvents for creating a stock solution.

Experimental Workflow:

G start Weigh compound into vials step1 Add incremental volumes of solvent start->step1 step2 Vortex and sonicate step1->step2 step3 Visually inspect for dissolution step2->step3 step4 Determine approximate solubility step3->step4 end Select optimal solvent step4->end

Caption: Workflow for solvent screening.

Methodology:

  • Accurately weigh a small, consistent amount of the compound (e.g., 1 mg) into several vials.

  • To each vial, add a different solvent (e.g., DMSO, ethanol, PEG 400) in small, precise increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30 seconds and sonicate for 1 minute.

  • Visually inspect for complete dissolution against a light and dark background.

  • The concentration at which the compound fully dissolves is the approximate solubility in that solvent.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for creating a solid dispersion to enhance solubility.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., PVP, PEG).

  • Dissolve both the compound and the carrier in a common volatile solvent.

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid film is the solid dispersion, which can then be reconstituted in an aqueous buffer.

Quantitative Data Summary

As specific solubility data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is unavailable, the following table provides a template for summarizing experimental solubility data for a poorly soluble compound.

Solvent/System Solubility (mg/mL) Observations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
DMSO> 50Freely soluble
Ethanol5-10Sparingly soluble
10% Solutol HS-15 in PBS0.5 - 1.0Forms a clear solution
20% PEG 400 in PBS0.2 - 0.5Forms a clear solution

Signaling Pathway Considerations

While the specific target of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not defined here, understanding the impact of formulation excipients on cellular signaling pathways is crucial. The diagram below illustrates a generic signaling pathway and highlights potential points of interference by formulation components.

G ligand Ligand (Compound) receptor Receptor ligand->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response excipients Formulation Excipients excipients->receptor Potential Interference membrane Cell Membrane excipients->membrane Potential Interference

Caption: Generic signaling pathway with potential excipient interference points.

It is essential to run appropriate vehicle controls in all experiments to account for any effects of the solvents or excipients used to solubilize the test compound.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of our compound in cell-based assays. Could this be due to poor cell permeability?

A1: Yes, low intracellular accumulation is a common consequence of poor cell permeability. Other contributing factors could include compound instability in the assay medium, active efflux from the cells, or extensive metabolism. It is crucial to systematically evaluate each of these possibilities. We recommend starting with a direct assessment of the compound's permeability.

Q2: What are the initial steps to quantitatively assess the cell permeability of our compound?

A2: To obtain quantitative data on your compound's permeability, we recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based, high-throughput assay that provides a measure of passive diffusion. Following this, cell-based assays such as the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell line assays should be employed to understand the compound's interaction with a biological membrane, including potential active transport and efflux.[1][2][3]

Q3: Our compound exhibits poor solubility in aqueous buffers used for permeability assays. How can we address this?

A3: Poor aqueous solubility can significantly impact the results of permeability assays. To address this, you can consider the following:

  • Use of Co-solvents: Employing a small percentage (typically <1%) of a biocompatible organic solvent like DMSO can enhance solubility. However, it's essential to run appropriate vehicle controls as high concentrations of solvents can affect cell monolayer integrity.

  • Formulation Strategies: For in vitro assays, creating a formulation such as a self-emulsifying drug delivery system (SEDDS) or using cyclodextrins can improve solubility.[4][5] These approaches can also be viable for in vivo applications.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility. Ensure the final pH is compatible with the cells in your assay.

Troubleshooting Guide

Issue 1: High variability between replicate wells in our Caco-2 permeability assay.

  • Question: We are seeing significant differences in the apparent permeability (Papp) values between our triplicate wells. What could be the cause?

  • Answer: High variability in Caco-2 assays can stem from several factors:

    • Inconsistent Cell Monolayer Integrity: Ensure that the transepithelial electrical resistance (TEER) values are consistent across all wells before starting the experiment. This confirms the integrity of the tight junctions.

    • Compound Precipitation: Your compound might be precipitating in the donor or receiver compartments. Visually inspect the wells and consider reducing the compound concentration or improving its solubility.

    • Pipetting Errors: Inconsistent volumes during sample addition or collection can lead to significant errors. Ensure proper pipette calibration and technique.

    • Edge Effects: The outer wells of a multi-well plate can be prone to evaporation, leading to changes in compound concentration. It is advisable to either avoid using the outer wells or fill them with sterile buffer to minimize this effect.

Issue 2: Low compound recovery at the end of the permeability assay.

  • Question: The total amount of our compound in the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount added. Why is this happening?

  • Answer: Low compound recovery can be attributed to:

    • Non-specific Binding: The compound may be binding to the plastic of the assay plate or the filter membrane of the transwell insert. Performing a recovery experiment without cells can help quantify this. Using plates with low-binding surfaces can mitigate this issue.

    • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound.[2] Analyzing the cell lysate and receiver compartment samples for metabolites using LC-MS/MS can confirm this.

    • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. Assess the stability of your compound in the assay buffer at the experimental temperature and duration.

Issue 3: High efflux ratio observed in bidirectional Caco-2 assay.

  • Question: Our bidirectional Caco-2 assay shows a high efflux ratio (Papp B->A / Papp A->B > 2). What does this indicate?

  • Answer: A high efflux ratio is a strong indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[1] These transporters actively pump the compound out of the cell, reducing its net permeability in the absorptive (apical to basolateral) direction. To confirm this, you can perform the permeability assay in the presence of known inhibitors of these transporters.[1]

Strategies for Improving Cell Permeability

Should your compound be confirmed to have poor intrinsic permeability, several strategies can be employed to improve its ability to cross the cell membrane. These can be broadly categorized into chemical modifications and formulation approaches.

Summary of Permeability Enhancement Strategies
Strategy CategorySpecific ApproachMechanism of ActionPotential AdvantagesPotential Disadvantages
Chemical Modification Prodrug Approach Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.[6]Improved lipophilicity and passive diffusion.Requires careful design to ensure efficient cleavage at the target site; potential for altered pharmacology of the prodrug itself.
Reduce Hydrogen Bond Donors N-methylation or other modifications to reduce the number of hydrogen bond donors can decrease the desolvation penalty for entering the lipid bilayer.[7]Enhanced passive permeability.May negatively impact target binding affinity or introduce new metabolic liabilities.
Molecular Scaffolding/Isosteric Replacement Replacing polar parts of the molecule with less polar isosteres.Can improve permeability without drastically changing the molecule's conformation.Can be synthetically challenging and may alter the compound's activity.
Formulation Strategies Lipid-Based Formulations (e.g., SEDDS, SMEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion upon dilution in the gastrointestinal tract.[4][5][8]Can significantly improve both solubility and permeability.Can be complex to develop and manufacture; potential for excipients to have biological effects.[9]
Nanoparticle Formulation Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[10]Enhanced dissolution rate and potentially increased uptake.Can be challenging to achieve long-term stability and prevent particle agglomeration.[10]
Use of Permeation Enhancers Co-administration with excipients that reversibly open tight junctions or interact with membrane components to increase permeability.[4]Can be effective for a wide range of molecules.Potential for local irritation or toxicity; may have a transient effect.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior.[4]Improves aqueous solubility and can increase the concentration of free drug at the cell surface.The drug must be able to dissociate from the cyclodextrin to permeate the membrane.
Hypothetical Data on Permeability Enhancement

The following table presents hypothetical data to illustrate the potential impact of different enhancement strategies on the permeability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Formulation/ModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)Efflux Ratio (B-A/A-B)
Parent Compound 0.525.2
Prodrug (Ester) 2.514.8
N-methylated Analog 1.81.55.0
SEDDS Formulation 4.2>1002.1
Nanoparticle Suspension 1.5154.9
With Permeation Enhancer 3.021.8

Experimental Protocols

Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of the test compound in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[11]

  • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[11] A low percentage of DMSO may be used to aid solubility. Include control compounds for low (e.g., mannitol) and high (e.g., caffeine or propranolol) permeability.

  • A->B Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[3]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.[11] Replace the volume removed with fresh transport buffer.

    • At the final time point, take a sample from the apical chamber.

  • B->A Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber at the same time points as the A->B direction.

    • At the final time point, take a sample from the basolateral chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.[2]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B->A) / Papp (A->B).

Visualizations

Experimental_Workflow_Caco2_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (Differentiation) seed_cells->culture teer Measure TEER (Monolayer Integrity) culture->teer prep_solutions Prepare Dosing Solutions (Compound + Controls) teer->prep_solutions Proceed if TEER is acceptable wash Wash Monolayers prep_solutions->wash add_solutions Add Dosing Solution (Apical or Basolateral) wash->add_solutions incubate Incubate at 37°C add_solutions->incubate sample Sample from Receiver Chamber at Time Points incubate->sample lcms Quantify Compound (LC-MS/MS) sample->lcms calc_papp Calculate Papp (A->B and B->A) lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Troubleshooting_Poor_Permeability start Low Intracellular Concentration Observed in Cell Assay q1 Is intrinsic permeability low? (PAMPA, Caco-2 A->B Papp) start->q1 q2 Is there high efflux? (Efflux Ratio > 2) q1->q2 No sol_perm Strategies: - Prodrug approach - Formulation (SEDDS, nanoparticles) - Reduce H-bond donors q1->sol_perm Yes yes1 Yes no1 No sol_efflux Strategies: - Co-dose with efflux inhibitor - Chemical modification to evade transporters q2->sol_efflux Yes q3 Is compound unstable or binding? (Recovery/Stability Assays) q2->q3 No yes2 Yes no2 No end Re-evaluate in cell assay sol_efflux->end sol_perm->end sol_stability Strategies: - Modify assay buffer - Use low-binding plates - Shorten incubation time q3->sol_stability Yes q3->end No (Re-evaluate other factors) yes3 Yes no3 No sol_stability->end

Caption: Troubleshooting decision tree for poor cell permeability.

References

Technical Support Center: Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine when dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: Specific stability data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in DMSO is not publicly available. The guidance provided below is based on general principles of chemical stability, data for structurally related compounds such as benzylamines, and established best practices for handling chemical compounds in DMSO solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question Answer
1. What are the primary factors that can affect the stability of my compound in DMSO? Several factors can influence the stability of your compound in a DMSO solution. These include the presence of water, exposure to light, elevated temperatures, oxygen, and the pH of the solution.[1][2] For many compounds, water content in DMSO is a more significant contributor to degradation than oxygen.[1][2]
2. My compound appears to be degrading in the DMSO stock solution. What are the possible degradation pathways? While specific degradation pathways for this molecule are unconfirmed, related benzylamine structures are known to undergo degradation.[3] Potential degradation could involve oxidation of the amine, hydrolysis of the ether linkage, or reactions involving the chlorinated pyridine ring, especially under harsh conditions (e.g., strong light, high heat, presence of reactive species). The benzylamine moiety could potentially degrade to form corresponding aldehydes and lower order amines.[3]
3. I am observing a decrease in the concentration of my compound over time. How can I troubleshoot this? First, confirm the degradation by a reliable analytical method like HPLC-UV or LC-MS. If degradation is confirmed, consider the following: - Water Content: Use anhydrous DMSO to prepare your stock solution. - Storage Conditions: Store the stock solution at -20°C or -80°C, protected from light. Aliquot the stock solution to minimize freeze-thaw cycles.[2][4] - Container Material: While studies have shown no significant difference between glass and polypropylene containers for many compounds, ensure your containers are clean and inert.[2]
4. Can multiple freeze-thaw cycles of my DMSO stock solution lead to degradation? Studies on a diverse set of compounds have shown that multiple freeze-thaw cycles (up to 11 cycles) did not cause significant compound loss when appropriate procedures were followed, such as thawing under an inert atmosphere.[1][2] However, to minimize any potential risk, it is best practice to aliquot stock solutions into single-use volumes.
5. How should I properly prepare and store my DMSO stock solution to maximize stability? To ensure the maximum stability of your compound: - Use high-purity, anhydrous DMSO. - Prepare the solution in a clean, dry, and inert environment if possible. - Store the solution in tightly sealed vials, protected from light. - For long-term storage, keep the solution at -20°C or -80°C. - Create small aliquots to avoid repeated freeze-thaw cycles and contamination.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO using HPLC-UV

This protocol outlines a general method to assess the stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in a DMSO solution over time.

Materials:

  • N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

  • Anhydrous DMSO, HPLC grade

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the compound. This will serve as the baseline.

  • Sample Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area suggests degradation. The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%

Quantitative Data Summary (Hypothetical)

Storage ConditionTime Point% Compound Remaining (HPLC Peak Area)
Room Temperature0 h100%
24 h95%
1 week80%
4°C0 h100%
24 h99%
1 week97%
-20°C0 h100%
1 week100%
1 month99%

Visualizations

Experimental Workflow for Compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare Compound Stock in DMSO initial_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->initial_analysis rt Room Temperature initial_analysis->rt Aliquot and Store fridge 4°C initial_analysis->fridge Aliquot and Store freezer -20°C / -80°C initial_analysis->freezer Aliquot and Store tp_analysis Analyze Aliquots at Predetermined Time Points rt->tp_analysis fridge->tp_analysis freezer->tp_analysis data_analysis Compare Peak Areas to T=0 tp_analysis->data_analysis stability_report Determine Stability Profile data_analysis->stability_report

Caption: Workflow for assessing compound stability in DMSO.

Troubleshooting Logic for Compound Degradation

G rect_node rect_node start Compound Degradation Observed? check_water Using Anhydrous DMSO? start->check_water Yes check_storage Proper Storage (-20°C, dark)? check_water->check_storage Yes use_anhydrous Action: Use Anhydrous DMSO check_water->use_anhydrous No check_ft Minimized Freeze-Thaw? check_storage->check_ft Yes store_properly Action: Store Properly & Protect from Light check_storage->store_properly No solution Issue Likely Resolved check_ft->solution Yes aliquot Action: Aliquot Stock Solution check_ft->aliquot No use_anhydrous->solution store_properly->solution aliquot->solution

Caption: Troubleshooting flowchart for compound degradation in DMSO.

References

Technical Support Center: Chromatographic Purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and related polar, aromatic amine compounds by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of the target molecule.

Issue Potential Cause Recommended Solution
Peak Tailing - Secondary Interactions: The basic amine groups on the target molecule can interact with acidic silanol groups on the silica stationary phase, causing tailing.[1][2][3][4][5] - Column Overload: Injecting too much sample can saturate the stationary phase.[1][4] - Inappropriate Mobile Phase pH: The ionization state of the amine can affect its interaction with the stationary phase.[2]- Use an End-Capped Column: Select a high-purity, end-capped silica or C18 column to minimize exposed silanol groups.[4] - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to compete with the analyte for active sites. - Adjust Mobile Phase pH: For reverse-phase chromatography, using a buffer to maintain a consistent pH can improve peak shape. For basic compounds, a pH of 7-8 is often recommended.[2] - Reduce Sample Load: Dilute the sample or inject a smaller volume.[2]
Poor Resolution / Co-elution of Impurities - Inadequate Separation Method: The chosen stationary and mobile phases may not be selective enough for the target compound and its impurities. - Incorrect Solvent Strength: The mobile phase may be too strong or too weak, leading to compounds eluting too quickly or too slowly.- Optimize the Mobile Phase: Perform a gradient optimization to find the ideal solvent mixture and gradient slope. - Try a Different Stationary Phase: If using normal-phase silica, consider an alumina column or a bonded phase like amino or cyano.[6][7] For reverse-phase, test different column chemistries (e.g., C18, C8, Phenyl-Hexyl). - Consider Mixed-Mode Chromatography: A mixed-mode column with both reverse-phase and ion-exchange properties can offer unique selectivity for polar and ionizable compounds.[8][9][10][11]
Irreproducible Retention Times - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments.- Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. - Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure accurate pH measurement.
No Compound Eluting from the Column - Compound is Too Polar: The compound may be irreversibly adsorbed to the stationary phase if the mobile phase is not polar enough (in normal-phase) or too polar (in reverse-phase). - Compound Precipitation: The compound may have precipitated on the column if the loading solvent is incompatible with the mobile phase.- Increase Mobile Phase Strength: In normal-phase, add a more polar solvent like methanol or isopropanol. In reverse-phase, increase the organic solvent concentration. - Use a Stronger Loading Solvent: Ensure the compound is fully dissolved in a solvent compatible with the mobile phase. A stronger solvent than the mobile phase should be used for sample dissolution, but in a minimal volume.[2]
Broad Peaks - Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector.[4] - Column Degradation: The column may be old or contaminated, leading to a loss of efficiency.[4]- Minimize Tubing Length: Use short, narrow-bore tubing where possible. - Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?

A1: Both normal-phase and reverse-phase chromatography can be suitable. The choice depends on the nature of the impurities.

  • Normal-Phase Chromatography (NPC): Using a silica or alumina stationary phase with a non-polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a common starting point for many organic compounds.[6][12] Given the polar nature of the target molecule, a gradient elution with an increasing amount of a polar solvent like methanol will likely be necessary.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13][14] RP-HPLC often provides excellent resolution for polar compounds.

Q2: I am observing significant peak tailing with my amine compound on a silica gel column. What is the first thing I should try?

A2: The most common cause of peak tailing for amines on silica is the interaction with acidic silanol groups.[1][3][5] The quickest and often most effective solution is to add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase. This will neutralize the active sites on the silica and improve peak symmetry.

Q3: How do I choose the starting mobile phase composition for my purification?

A3: Thin Layer Chromatography (TLC) is an excellent tool for determining the appropriate mobile phase for column chromatography. For normal-phase, aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. This will ensure good separation on the column.

Q4: Can I use the same method for both analytical and preparative chromatography?

A4: Yes, you can scale up an analytical method to a preparative scale. However, you will need to adjust the column size, flow rate, and sample load accordingly. It is crucial to maintain the same stationary phase chemistry and mobile phase composition to ensure a predictable separation.

Q5: My compound is not very soluble. How does this affect the purification?

A5: Limited solubility can be a challenge. You need to dissolve your crude sample in a minimal amount of a strong, yet compatible, solvent before loading it onto the column. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to band broadening and poor separation.[2] If solubility is a major issue, you may need to explore alternative chromatography techniques or different solvent systems.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of the target molecule using flash chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol outlines a general approach for purification using preparative RP-HPLC.

  • Column Selection: Choose a suitable preparative C18 column.

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, A: water with 0.1% formic acid or triethylamine, and B: acetonitrile or methanol with 0.1% formic acid or triethylamine. Degas the mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the initial mobile phase) and inject it onto the column.

  • Gradient Elution: Run a linear gradient to increase the proportion of the organic mobile phase (B) over time to elute the compound.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted to isolate the final product.

Visualizations

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem peak_tailing Peak Tailing problem->peak_tailing Yes poor_resolution Poor Resolution problem->poor_resolution Yes no_elution No Elution problem->no_elution Yes end Successful Purification problem->end No solution1 Add TEA/Amine Modifier Use End-Capped Column Reduce Sample Load peak_tailing->solution1 solution2 Optimize Gradient Change Stationary Phase Consider Mixed-Mode poor_resolution->solution2 solution3 Increase Mobile Phase Strength Check Sample Solubility no_elution->solution3 solution1->problem solution2->problem solution3->problem

Caption: Troubleshooting workflow for chromatography purification.

LogicalRelationships cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Silanol Silanol Interactions Tailing->Silanol Overload Column Overload Tailing->Overload PoorSep Poor Separation WrongMobile Incorrect Mobile Phase PoorSep->WrongMobile WrongStationary Unsuitable Stationary Phase PoorSep->WrongStationary NoPeak No Compound Elutes NoPeak->WrongMobile Adsorption Irreversible Adsorption NoPeak->Adsorption AddModifier Add Amine Modifier Silanol->AddModifier ReduceLoad Reduce Sample Load Overload->ReduceLoad OptimizeGradient Optimize Gradient WrongMobile->OptimizeGradient IncreaseStrength Increase Eluent Strength WrongMobile->IncreaseStrength ChangeColumn Change Column Type WrongStationary->ChangeColumn Adsorption->IncreaseStrength

Caption: Relationships between symptoms, causes, and solutions.

References

Reducing off-target effects of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and other novel small molecule inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and reducing the off-target effects of their compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed methodologies and strategies for enhancing compound selectivity and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including:

  • Toxicity and adverse effects: Inhibition of essential proteins can cause cellular toxicity or unwanted side effects in preclinical and clinical studies.[1]

  • Reduced therapeutic efficacy: Off-target binding can decrease the concentration of the compound available to engage with its intended target, thereby reducing its effectiveness.

Q2: My compound is showing unexpected cellular phenotypes. How can I determine if this is due to off-target effects?

A2: Unexpected phenotypes are a common challenge when working with novel inhibitors. A systematic approach is necessary to distinguish between on-target and off-target effects. Here are the initial steps:

  • Confirm On-Target Engagement: First, verify that your compound is engaging with the intended target in your cellular model. This can be done using techniques like cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.

  • Perform a Selectivity Profile: A broad kinase panel or a similar off-target screening platform is crucial for identifying potential off-target interactions.[2]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, use it to see if it recapitulates the same phenotype.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target. If the phenotype is still observed in the presence of the compound, it is likely due to off-target effects.[3]

Q3: What are the recommended initial steps for profiling the selectivity of a new compound like N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?

A3: For a novel compound, a tiered approach to selectivity profiling is recommended:

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the compound's structure.[4] This can provide an initial list of potential off-targets to investigate experimentally.

  • Biochemical Screening: A broad biochemical screen, such as a kinase panel (e.g., KINOMEscan™), is a highly effective method to identify off-target binding against a large number of purified proteins.[5][6]

  • Cell-Based Assays: Follow up with cell-based assays to confirm the activity of the compound against the identified off-targets in a more physiologically relevant context.[7][8]

Troubleshooting Guides

Guide 1: Interpreting Kinase Profiling Data

Issue: You have received the results from a broad kinase panel screen and are unsure how to interpret the data.

Solution:

Kinase profiling data is typically presented as the percentage of remaining kinase activity at a specific concentration of the inhibitor. A lower percentage indicates stronger inhibition.

Step 1: Organize the Data Summarize the data in a table to clearly visualize the on-target and off-target activities.

Table 1: Hypothetical Kinase Selectivity Data for Compound X (1 µM)

Kinase TargetFamily% Inhibition
Primary Target A Tyrosine Kinase 95%
Off-Target Kinase 1Serine/Threonine Kinase85%
Off-Target Kinase 2Tyrosine Kinase60%
Off-Target Kinase 3Lipid Kinase15%
.........
Off-Target Kinase 400...<10%

Step 2: Define a Hit Threshold Establish a threshold for what you consider a significant off-target hit. A common starting point is >50% inhibition at 1 µM. In the example above, Off-Target Kinase 1 and 2 would be considered significant hits.

Step 3: Determine IC50 Values For the primary target and any significant off-targets, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This will provide a quantitative measure of potency.

Table 2: Hypothetical IC50 Values for Compound X

TargetIC50 (nM)
Primary Target A 50
Off-Target Kinase 1250
Off-Target Kinase 21500

Step 4: Calculate Selectivity Score The selectivity score is the ratio of the IC50 for an off-target to the IC50 for the on-target. A higher score indicates greater selectivity.

Selectivity Score (Off-Target 1) = 250 nM / 50 nM = 5-fold Selectivity Score (Off-Target 2) = 1500 nM / 50 nM = 30-fold

A selectivity of at least 10-fold is often desired, but the required selectivity depends on the specific application.

Guide 2: Reducing Off-Target Effects through Medicinal Chemistry

Issue: Your lead compound has significant off-target activity that needs to be minimized.

Solution:

A structure-activity relationship (SAR) campaign is necessary to improve selectivity. This involves synthesizing and testing analogs of your lead compound.

Step 1: Identify the Pharmacophore Analyze the structure of your compound to identify the key chemical features responsible for binding to the on-target and off-target proteins. Computational modeling can be a valuable tool in this process.

Step 2: Design and Synthesize Analogs Systematically modify different parts of the molecule. For N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, potential modifications could include:

  • Altering the substituents on the pyridine ring.

  • Changing the methoxy groups on the benzyl and phenyl rings to other functional groups.

  • Modifying the ethanamine linker.

Step 3: Screen Analogs for Selectivity Test the new analogs against the primary target and the key off-targets identified in your initial screens.

Table 3: Hypothetical SAR Data for Analogs of Compound X

CompoundModificationOn-Target IC50 (nM)Off-Target 1 IC50 (nM)Selectivity (Fold)
X Parent 50 250 5
X-1Remove 6-chloro on pyridine1503002
X-2Change 3-methoxy to ethoxy65150023
X-3Methylate the amine452004.4

From this hypothetical data, analog X-2 shows improved selectivity and would be a promising candidate for further development. This iterative process of design, synthesis, and testing is central to lead optimization.[9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases.[5]

Materials:

  • Purified recombinant kinases

  • Substrate peptides or proteins for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 96-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with phosphoric acid.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

Protocol 2: Cell-Based Phenotypic Screening

This protocol describes a general workflow for a high-content imaging-based phenotypic screen to identify cellular changes induced by a compound.[10][11]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Fluorescent dyes for cellular markers (e.g., DAPI for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Seed cells in a multi-well imaging plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include appropriate positive and negative controls.

  • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Fix, permeabilize, and stain the cells with a panel of fluorescent dyes targeting different subcellular compartments or proteins.

  • Acquire images using a high-content imaging system.

  • Analyze the images using specialized software to quantify various phenotypic parameters, such as cell number, nuclear size, mitochondrial morphology, and protein localization.

  • Compare the phenotypic profiles of compound-treated cells to control cells to identify significant changes.

Visualizations

experimental_workflow cluster_discovery Discovery & Initial Characterization cluster_validation Validation & Prioritization cluster_optimization Lead Optimization In_Silico_Prediction In Silico Target Prediction Primary_Screen Primary Biochemical Screen (e.g., Kinase Panel) In_Silico_Prediction->Primary_Screen Hit_Identification Identify On- and Off-Target Hits Primary_Screen->Hit_Identification Dose_Response Determine IC50 Values Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Off-Target Validation Dose_Response->Cell_Based_Assay Prioritize_Hits Prioritize Off-Targets for SAR Cell_Based_Assay->Prioritize_Hits SAR_Campaign Medicinal Chemistry (SAR) Prioritize_Hits->SAR_Campaign Analog_Screening Screen Analogs for Selectivity SAR_Campaign->Analog_Screening Analog_Screening->SAR_Campaign Iterate Lead_Selection Select Lead Candidate Analog_Screening->Lead_Selection

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway Receptor Receptor On_Target_Kinase On-Target Kinase A Receptor->On_Target_Kinase Activates Off_Target_Kinase Off-Target Kinase B Receptor->Off_Target_Kinase Activates Downstream_Effector_A Downstream Effector A On_Target_Kinase->Downstream_Effector_A Downstream_Effector_B Downstream Effector B Off_Target_Kinase->Downstream_Effector_B Desired_Phenotype Desired_Phenotype Downstream_Effector_A->Desired_Phenotype Undesired_Phenotype Undesired_Phenotype Downstream_Effector_B->Undesired_Phenotype Compound_X Compound_X Compound_X->On_Target_Kinase Compound_X->Off_Target_Kinase troubleshooting_tree Start Unexpected Phenotype Observed Check_On_Target Is on-target engagement confirmed in cells? Start->Check_On_Target No_Engagement Troubleshoot compound delivery/ stability or assay conditions. Check_On_Target->No_Engagement No Perform_Selectivity Perform broad selectivity screen (e.g., kinase panel). Check_On_Target->Perform_Selectivity Yes Off_Targets_Identified Are significant off-targets identified? Perform_Selectivity->Off_Targets_Identified Validate_Off_Targets Validate off-targets in cellular assays. Are they potent? Off_Targets_Identified->Validate_Off_Targets Yes No_Off_Targets Phenotype is likely on-target. Consider downstream signaling. Off_Targets_Identified->No_Off_Targets No Likely_Off_Target_Effect Phenotype is likely due to off-target effects. Validate_Off_Targets->Likely_Off_Target_Effect Yes Re-evaluate_Target Phenotype may be a novel on-target effect. Re-evaluate target biology. Validate_Off_Targets->Re-evaluate_Target No

References

Technical Support Center: Synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on the identification of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture shows multiple spots on the TLC plate after the reductive amination step. What are the likely byproducts?

A1: The presence of multiple spots on a TLC plate following the reductive amination of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethanamine suggests the presence of several impurities alongside your target compound. The most common byproducts include unreacted starting materials and the intermediate imine.

Potential Byproducts:

  • Unreacted Aldehyde: 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.

  • Unreacted Amine: 2-(3,4-dimethoxyphenyl)ethanamine.

  • Imine Intermediate: (E)-N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)ethanamine. This forms from the condensation of the aldehyde and amine before the reduction step. Incomplete reduction is a common reason for its presence.

  • Alcohol Byproduct: (4-((6-chloropyridin-3-yl)methoxy)-3-methoxyphenyl)methanol. This can form if the reducing agent, such as sodium borohydride, reduces the starting aldehyde before it can form the imine.

Q2: I have an unexpected peak in my LC-MS analysis with a mass corresponding to the imine intermediate. How can I confirm its identity and prevent its formation?

A2: The presence of the imine intermediate is a common issue in reductive amination reactions, indicating incomplete reduction.

Identification Protocol:

  • LC-MS Analysis: The primary indicator is a peak with a mass-to-charge ratio (m/z) corresponding to the imine.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the imine will exhibit a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-8.5 ppm.

  • FT-IR Spectroscopy: The IR spectrum will show a characteristic C=N stretching vibration around 1650-1690 cm⁻¹.

Prevention and Troubleshooting:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde compared to sodium borohydride (NaBH₄).[1][2]

  • Reaction Conditions: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by TLC or LC-MS.

  • pH Control: The pH of the reaction mixture can be critical. For NaBH₃CN, a slightly acidic pH (around 5-6) is often optimal to promote imine formation and reduction while minimizing aldehyde reduction.[3]

Q3: My final product appears to be contaminated with unreacted starting materials. How can I effectively remove them?

A3: Unreacted starting materials can often be carried through the work-up. Their removal typically involves chromatographic purification.

Identification and Purification Protocol:

  • TLC and LC-MS Analysis: Compare the retention time (Rt) and m/z of the impurities with authentic samples of the starting materials.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the less polar starting materials from the more polar amine product.

  • Acid-Base Extraction: An acid-base workup can help to separate the basic amine product from the neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Summary of Analytical Data for Key Compounds

The following table summarizes the expected analytical data for the target product and potential byproducts. Note that these are predicted values and may vary based on the specific analytical conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Key ¹H NMR Signals (ppm, predicted)
N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Target Product) C₂₄H₂₇ClN₂O₄442.94443.17Aromatic protons (multiple peaks), singlet for the benzylic CH₂ next to NH, singlets for the three OCH₃ groups.
4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Aldehyde Starting Material) C₁₄H₁₂ClNO₃277.70278.05Aldehyde proton singlet (~9.8 ppm), aromatic protons, singlet for the benzylic OCH₂, singlet for the OCH₃ group.
2-(3,4-dimethoxyphenyl)ethanamine (Amine Starting Material) C₁₀H₁₅NO₂181.23182.11Aromatic protons, triplets for the two CH₂ groups of the ethylamine chain, singlets for the two OCH₃ groups.
(E)-N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)ethanamine (Imine Intermediate) C₂₄H₂₅ClN₂O₄440.92441.15Imine proton (-CH=N-) singlet (~8.0-8.5 ppm), aromatic protons, singlets for the three OCH₃ groups.
(4-((6-chloropyridin-3-yl)methoxy)-3-methoxyphenyl)methanol (Alcohol Byproduct) C₁₄H₁₄ClNO₃279.72280.06Singlet for the benzylic CH₂OH, aromatic protons, singlet for the benzylic OCH₂, singlet for the OCH₃ group.

Experimental Protocols

General Protocol for Reductive Amination:

  • To a solution of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added 2-(3,4-dimethoxyphenyl)ethanamine (1.0-1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • The reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Synthesis_Pathway Vanillin Vanillin Aldehyde 4-((6-chloropyridin-3-yl)methoxy)- 3-methoxybenzaldehyde Vanillin->Aldehyde Williamson Ether Synthesis ChloroPyridine 3-(chloromethyl)-6-chloropyridine ChloroPyridine->Aldehyde Williamson Ether Synthesis Amine 2-(3,4-dimethoxyphenyl)ethanamine Product N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)- 2-(3,4-dimethoxyphenyl)ethanamine Amine->Product Reductive Amination Aldehyde->Product Reductive Amination

Caption: Proposed two-step synthesis pathway.

Byproduct_Formation Aldehyde Aldehyde Starting Material Imine Imine Intermediate Aldehyde->Imine Condensation Aldehyde_Reduced Reduced Aldehyde (Alcohol Byproduct) Aldehyde->Aldehyde_Reduced Reduction (Side Reaction) Amine Amine Starting Material Amine->Imine Product Target Product Imine->Product Reduction (Desired)

Caption: Byproduct formation during reductive amination.

Troubleshooting_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC LCMS LC-MS Analysis TLC->LCMS Unexpected Spots NMR ¹H NMR Analysis LCMS->NMR Identify Identify Byproducts NMR->Identify Purify Purification (Column Chromatography, Acid-Base Extraction) Identify->Purify PureProduct Pure Product Purify->PureProduct

Caption: General workflow for byproduct identification.

References

Technical Support Center: Enhancing Metabolic Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the metabolic stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the metabolic stability of our compound?

A1: The initial and most common method is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[1][2][3][4][5] These assays measure the disappearance of the parent compound over time when incubated with these metabolically active systems.[3] The primary readouts are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1][5]

Q2: Which in vitro system is more appropriate: liver microsomes or hepatocytes?

A2: The choice depends on the specific research question.

  • Liver microsomes are subcellular fractions that are enriched in Phase I metabolic enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[4] They are cost-effective and suitable for high-throughput screening to assess Phase I metabolism.[4]

  • Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[2] They provide a more physiologically relevant model and can give a more comprehensive picture of a compound's overall metabolic fate.[2]

Q3: What are the likely metabolic "soft spots" on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine?

A3: Based on the structure, the following are potential sites of metabolism:

  • O-demethylation: The methoxy groups on the benzyl and phenyl rings are susceptible to O-demethylation by CYP enzymes.

  • N-dealkylation: The secondary amine is a potential site for metabolism.

  • Oxidation of the chloropyridine ring: The pyridine ring can undergo oxidation.

  • Aromatic hydroxylation: The phenyl rings can be hydroxylated by CYPs.

Q4: What strategies can we employ to enhance the metabolic stability of our lead compound?

A4: Several medicinal chemistry strategies can be used to block metabolic liabilities:

  • Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolically active sites can strengthen the chemical bond and slow down metabolism.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can deactivate them towards oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spots can prevent the enzymes from accessing these sites.

  • Ring Modification: Replacing a metabolically labile ring with a more stable one, for instance, modifying the chloropyridine ring.

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Assay Results
Question Possible Cause Troubleshooting Step
Why am I seeing significant well-to-well or day-to-day variability in my t1/2 and CLint values? Inconsistent pipetting of microsomes, compound, or cofactors.Ensure all equipment is properly calibrated. Use automated liquid handlers for high-throughput assays if available.
Degradation of the compound in the assay buffer (chemical instability).Run a control incubation without the NADPH cofactor to assess the chemical stability of the compound under the assay conditions.[6]
Variability in the metabolic activity of different lots of liver microsomes.Qualify each new lot of microsomes with known substrates. For ongoing projects, purchase a single large batch of microsomes.
Issues with the LC-MS/MS analysis.Check for instrument calibration, and sample carryover, and ensure the internal standard is performing consistently.[7][8]
Issue 2: Unexpectedly High or Low Metabolic Stability
Question Possible Cause Troubleshooting Step
My compound shows extremely high stability (long t1/2), but has poor in vivo bioavailability. Why? Poor solubility of the compound in the incubation buffer.The actual concentration of the compound available to the enzymes is much lower than the nominal concentration. Use a lower concentration of the compound or a co-solvent to improve solubility.[9]
High non-specific binding to the plasticware or microsomal protein.[10]Use low-binding plates and assess the extent of protein binding. The unbound fraction is the one available for metabolism.[3]
My compound is metabolized extremely quickly. How can I get a more accurate measurement? The incubation time points are too long.Reduce the incubation times to capture the initial linear phase of metabolism.[1]
The microsomal protein concentration is too high.Lower the microsomal protein concentration to slow down the reaction rate.[1]
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Question Possible Cause Troubleshooting Step
The compound is stable in our microsomal assay but shows rapid clearance in vivo. What could be the reason? The metabolism is primarily driven by non-CYP enzymes not present or active in microsomes (e.g., some Phase II enzymes, aldehyde oxidase).Use hepatocytes, which contain a broader range of metabolic enzymes, for your in vitro assessment.[2]
The compound is a substrate for active transporters in the liver, leading to high hepatic uptake.Conduct experiments using hepatocytes to assess the role of transporters.
High plasma protein binding can sometimes lead to an underprediction of in vivo clearance from in vitro data.[1]Measure the plasma protein binding and incorporate this into your in vitro-in vivo extrapolation (IVIVE) calculations.[3][10]

Illustrative Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate how to present experimental results. It is not actual experimental data for the specified compound.

Table 1: Metabolic Stability of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound A) in Human Liver Microsomes.

ParameterValue
Incubation Time (min) 0, 5, 15, 30, 45, 60
Microsomal Protein (mg/mL) 0.5
Compound Concentration (µM) 1
t1/2 (min) 25
CLint (µL/min/mg protein) 55.4
Primary Metabolites Identified O-desmethyl-compound, N-dealkylated-compound

Table 2: Comparative Metabolic Stability of Compound A and a Structurally Modified Analog (Compound B) in Human Liver Microsomes.

CompoundModificationt1/2 (min)CLint (µL/min/mg protein)
Compound A Parent Molecule2555.4
Compound B Deuteration at methoxy groups7518.5

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials:

  • N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)

  • 96-well incubation and collection plates

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the test compound to the buffer to achieve a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.

  • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)- 2-(3,4-dimethoxyphenyl)ethanamine metabolite1 O-demethylation Product parent->metabolite1 CYP-mediated metabolite2 N-dealkylation Product parent->metabolite2 CYP-mediated metabolite3 Aromatic Hydroxylation Product parent->metabolite3 CYP-mediated metabolite4 Pyridine Oxidation Product parent->metabolite4 CYP/FMO-mediated conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGTs conjugate2 Sulfate Conjugate metabolite3->conjugate2 SULTs

Caption: Putative metabolic pathways of the parent compound.

experimental_workflow start Start: Prepare Reagents prepare_compound Prepare Test Compound Stock start->prepare_compound prepare_microsomes Prepare Microsome Suspension start->prepare_microsomes prepare_cofactor Prepare NADPH Solution start->prepare_cofactor incubation Incubate Compound with Microsomes at 37°C prepare_compound->incubation prepare_microsomes->incubation initiate_reaction Initiate Reaction with NADPH incubation->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t1/2 and CLint analyze->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the in vitro microsomal stability assay.

troubleshooting_tree start Unexpected Metabolic Stability Result high_stability Unexpectedly High Stability? start->high_stability Yes low_stability Unexpectedly Low Stability? start->low_stability No solubility Check Compound Solubility high_stability->solubility Possible Cause binding Assess Non-Specific Binding high_stability->binding Possible Cause chemical_stability Run NADPH-minus Control high_stability->chemical_stability Possible Cause time_points Reduce Incubation Times low_stability->time_points Possible Cause protein_conc Lower Microsome Concentration low_stability->protein_conc Possible Cause

Caption: Troubleshooting decision tree for unexpected results.

References

Challenges in the scale-up synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Synthesis Overview

The synthesis of the target molecule is a multi-step process, primarily involving three key stages:

  • Synthesis of Intermediate 1 (Aldehyde): 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde via a Williamson ether synthesis.

  • Synthesis of Intermediate 2 (Amine): 2-(3,4-dimethoxyphenyl)ethanamine from veratraldehyde.

  • Final Product Formation: Reductive amination of Intermediate 1 with Intermediate 2.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Final Product Vanillin Vanillin Intermediate1 Intermediate 1: 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde Vanillin->Intermediate1 Williamson Ether Synthesis Chloromethylpyridine 3-(chloromethyl)-6-chloropyridine Chloromethylpyridine->Intermediate1 FinalProduct N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Intermediate1->FinalProduct Reductive Amination Veratraldehyde Veratraldehyde Nitrostyrene 1,2-dimethoxy-4-(2-nitrovinyl)benzene Veratraldehyde->Nitrostyrene Henry Reaction Intermediate2 Intermediate 2: 2-(3,4-dimethoxyphenyl)ethanamine Nitrostyrene->Intermediate2 Reduction Intermediate2->FinalProduct Troubleshooting_Reductive_Amination Start Reductive Amination Issue IncompleteReaction Incomplete Reaction / Imine Present Start->IncompleteReaction Dialkylation Dialkylation Observed Start->Dialkylation CheckReagents Check Reagent Quality (STAB) IncompleteReaction->CheckReagents Yes AdjustStoichiometry Adjust Aldehyde/Amine Ratio (Slight excess of aldehyde) Dialkylation->AdjustStoichiometry Yes IncreaseEquivalents Increase STAB Equivalents CheckReagents->IncreaseEquivalents Reagents OK CheckSolvent Ensure Anhydrous Solvent IncreaseEquivalents->CheckSolvent Still Incomplete ExtendReactionTime Extend Reaction Time CheckSolvent->ExtendReactionTime Solvent OK Purification Purification Strategy: - Column Chromatography - Acid-Base Extraction ExtendReactionTime->Purification SlowAddition Slow Addition of STAB AdjustStoichiometry->SlowAddition Still an issue StepwiseProcedure Consider Stepwise Procedure (Pre-form imine) SlowAddition->StepwiseProcedure Still an issue StepwiseProcedure->Purification

Avoiding racemization during the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine.

Identifying the Chiral Center

The critical chiral center in N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is the carbon atom of the ethylamine backbone that is directly bonded to the nitrogen atom and the 3,4-dimethoxyphenyl group. Maintaining the stereochemical integrity of this center is crucial for the desired biological activity of the molecule.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant challenge in multi-step organic synthesis. The following table outlines potential causes of racemization during the synthesis of the target molecule and provides recommended solutions.

Potential Issue Root Cause Recommended Solution Key Considerations
Racemization during Reductive Amination Formation of a planar imine or enamine intermediate, which can be protonated and deprotonated, leading to loss of stereochemistry before reduction.- Use milder, more selective reducing agents such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) .[1][2] - Maintain a mildly acidic pH (around 4-6) to facilitate imine formation without promoting excessive enamine formation or racemization.[2] - Perform the reaction at lower temperatures (0 °C to room temperature) to slow down the rate of racemization.NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[2]
Racemization during Amide Coupling (if applicable) Activation of the carboxylic acid can lead to the formation of a highly reactive intermediate (e.g., an oxazolone) that is prone to racemization.- Employ coupling reagents known to suppress racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) . - Use non-polar, aprotic solvents. - Keep reaction temperatures low.The addition of HOBt is crucial as it forms an active ester that is less prone to racemization than the initial activated species.
Racemization due to Base Strong bases can deprotonate the chiral carbon, leading to a planar carbanion that can be reprotonated from either face, causing racemization.- Use non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . - Add the base slowly and at a low temperature. - Use the minimum necessary amount of base.The pKa of the proton on the chiral carbon should be considered when selecting a base.
Racemization during Purification Exposure to acidic or basic conditions during workup or chromatography can cause racemization.- Use neutral or buffered aqueous solutions for extractions. - Employ neutral chromatographic media like silica gel. If acidic or basic media are necessary, minimize the exposure time. - Consider using techniques like flash chromatography to reduce the time the compound spends on the stationary phase.The stability of the chiral center under various pH conditions should be evaluated.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred to minimize racemization for this type of compound?

A1: Two primary routes are commonly employed:

  • Direct Reductive Amination: This involves the reaction of chiral 2-(3,4-dimethoxyphenyl)ethanamine with 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde in the presence of a mild reducing agent. This one-pot procedure is often efficient but requires careful control of reaction conditions to prevent racemization of the intermediate imine.

  • Amide Coupling followed by Reduction: This two-step approach involves first forming an amide bond between chiral 2-(3,4-dimethoxyphenyl)ethanamine and 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzoic acid, followed by reduction of the amide to the corresponding amine. While longer, this route can sometimes offer better control over stereochemistry, as the amide bond formation can be performed with reagents that minimize racemization, and the subsequent reduction of the stable amide is less likely to affect the existing chiral center.

Q2: What are the best reducing agents for the reductive amination step to avoid racemization?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the preferred reagents.[1][2] They are milder than other hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) and can selectively reduce the protonated imine (iminium ion) in the presence of the aldehyde, minimizing side reactions and racemization.[3][4]

Q3: How can I monitor the enantiomeric purity of my final product?

A3: The most reliable method for determining the enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee).

Experimental Protocols

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes a general procedure for the reductive amination of chiral 2-(3,4-dimethoxyphenyl)ethanamine with 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.

Materials:

  • Chiral 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq)

  • 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of chiral 2-(3,4-dimethoxyphenyl)ethanamine in DCM, add 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of the final product. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • Sample of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (optional, as a mobile phase modifier)

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., IPA).

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and IPA, such as 90:10 v/v). A small amount of diethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape for amines.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).

  • The two enantiomers should elute at different retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

Racemization_Troubleshooting Start Synthesis of Chiral Amine ReductiveAmination Reductive Amination Start->ReductiveAmination Route 1 AmideCoupling Amide Coupling + Reduction Start->AmideCoupling Route 2 RacemizationRisk_RA Racemization Risk: Planar Imine/Enamine ReductiveAmination->RacemizationRisk_RA RacemizationRisk_AC Racemization Risk: Activated Intermediate AmideCoupling->RacemizationRisk_AC Solution_RA Solution: Mild Reducing Agent (e.g., NaBH(OAc)₃) + Controlled pH & Temp RacemizationRisk_RA->Solution_RA Mitigation Solution_AC Solution: Racemization-Suppressing Coupling Reagents (e.g., HATU/HOBt) RacemizationRisk_AC->Solution_AC Mitigation FinalProduct Enantiopure Final Product Solution_RA->FinalProduct Solution_AC->FinalProduct Analysis Chiral HPLC Analysis FinalProduct->Analysis Verification

Caption: Synthetic pathways and strategies to mitigate racemization.

Experimental_Workflow Reactants Chiral Amine + Aldehyde ImineFormation Imine Formation (DCM, rt, 1-2h) Reactants->ImineFormation Reduction Reduction with NaBH(OAc)₃ (0°C to rt) ImineFormation->Reduction Quench Aqueous Workup (Sat. NaHCO₃) Reduction->Quench Purification Purification (Column Chromatography) Quench->Purification Product Final Chiral Product Purification->Product

Caption: Experimental workflow for reductive amination.

References

Validation & Comparative

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine vs known p53 activators

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals no publicly available data on the biological activity of the compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, specifically concerning its potential as a p53 activator. Therefore, a direct comparison with known p53 activators is not currently feasible.

This guide provides a comprehensive comparison of well-characterized small molecule activators of the tumor suppressor protein p53. This information is intended for researchers, scientists, and drug development professionals interested in the modulation of the p53 pathway for therapeutic purposes.

Introduction to p53 Activation

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1] It acts as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] In many cancers, the p53 pathway is inactivated, allowing cancer cells to proliferate uncontrollably.[1][3] Consequently, the reactivation of p53 represents a promising therapeutic strategy.[1] Small molecules that activate p53 can achieve this by various mechanisms, including inhibiting its negative regulators or restoring the function of mutated p53.[3][4]

Key p53 Activators: A Comparative Analysis

This section details the mechanisms of action and experimental data for three well-studied p53 activators: Nutlin-3a, RITA, and PRIMA-1.

Nutlin-3a

Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in healthy cells.[3][5] By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the degradation of p53, leading to its accumulation and activation in cancer cells with wild-type p53.[5][6]

RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis)

RITA is another small molecule that activates p53, reportedly by binding to p53 itself and inducing a conformational change that prevents its interaction with MDM2.[6] This leads to the stabilization and activation of p53, triggering apoptosis in cancer cells.[6]

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1)

PRIMA-1 is unique in its ability to reactivate mutant forms of p53.[7][8][9] Many cancers harbor mutations in the TP53 gene that lead to a non-functional p53 protein.[4] PRIMA-1 is converted to the active compound MQ (methylene quinuclidinone), which covalently binds to mutant p53 and restores its wild-type conformation and function, thereby inducing apoptosis.[8]

Quantitative Comparison of p53 Activators

The following table summarizes key quantitative data for Nutlin-3a, RITA, and PRIMA-1. Data is compiled from various in vitro studies and may vary depending on the cell line and experimental conditions.

CompoundMechanism of ActionTargetPotency (EC50/IC50)Cellular Effects
Nutlin-3a Inhibits MDM2-p53 interactionMDM2~0.1 - 1 µMCell cycle arrest, apoptosis, senescence[10][11][12]
RITA Binds to p53, prevents MDM2 interactionp53~0.1 - 1 µMApoptosis[6][13][14]
PRIMA-1 Reactivates mutant p53Mutant p53~10 - 50 µMApoptosis, cell cycle arrest[7][9]

Experimental Protocols for Assessing p53 Activation

Several experimental methods are commonly used to determine if a compound activates p53.

Western Blotting

This technique is used to detect the levels of p53 and its downstream target proteins. Activation of p53 is typically observed as an increase in the total p53 protein levels. Furthermore, the expression of p53 target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic proteins PUMA and Bax, is expected to increase.[12]

Protocol Outline:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • SDS-PAGE: Separate proteins by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p53, p21, PUMA, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme or fluorophore to visualize the protein bands.

Reporter Gene Assays

These assays measure the transcriptional activity of p53. A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. An increase in reporter gene expression indicates p53 activation.[15]

Protocol Outline:

  • Transfection: Introduce a plasmid containing the p53-responsive reporter gene into cells.

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Signal Measurement: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

Immunofluorescence

This method allows for the visualization of p53 localization and levels within the cell. Upon activation, p53 typically accumulates in the nucleus.

Protocol Outline:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

  • Immunostaining: Incubate the cells with a primary antibody against p53, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the cells using a fluorescence microscope to assess p53 localization and intensity.

Signaling Pathways and Experimental Workflows

p53_activation_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_activators p53 Activators cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Ubiquitination & Degradation Nutlin-3a Nutlin-3a Nutlin-3a->MDM2 Inhibits RITA RITA RITA->p53 Binds & Activates PRIMA-1 PRIMA-1 mutant_p53 Mutant p53 PRIMA-1->mutant_p53 Reactivates mutant_p53->p53 Restores function

experimental_workflow cluster_assays Assessment of p53 Activation start Cancer Cell Line treatment Treat with Test Compound start->treatment western_blot Western Blot (p53, p21, PUMA levels) treatment->western_blot reporter_assay Reporter Gene Assay (p53 transcriptional activity) treatment->reporter_assay immunofluorescence Immunofluorescence (p53 nuclear localization) treatment->immunofluorescence data_analysis Data Analysis and Comparison western_blot->data_analysis reporter_assay->data_analysis immunofluorescence->data_analysis conclusion Conclusion on p53 Activation Potential data_analysis->conclusion

References

A Comparative Analysis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and Cisplatin Efficacy in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine and the well-established chemotherapeutic agent, cisplatin, specifically within the context of A549 human lung adenocarcinoma cells.

Important Note: As of the latest literature review, there are no published studies evaluating the efficacy of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in A549 cells or any other cancer cell line. Therefore, a direct comparison with cisplatin based on experimental data is not currently possible. This guide will proceed by providing a comprehensive overview of the known effects of cisplatin on A549 cells, presenting key experimental data and methodologies to serve as a benchmark for the future evaluation of novel compounds such as the one specified.

Cisplatin: A Benchmark for Cytotoxicity in A549 Cells

Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC). Its primary mechanism of action involves binding to DNA, which forms DNA adducts that trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[1][2][3][4][5]

Quantitative Analysis of Cisplatin's Efficacy in A549 Cells

The following tables summarize key quantitative data from studies investigating the effects of cisplatin on A549 cells.

Table 1: Apoptosis Induction by Cisplatin in A549 Cells

Cisplatin ConcentrationTreatment DurationApoptosis Rate (%)Experimental Method
0 µM (Control)24 hBaselineFlow Cytometry
10 µM24 hIncreasedFlow Cytometry
15 µM24 hIncreasedFlow Cytometry
20 µM24 hSignificantly IncreasedFlow Cytometry
0, 2, 4, 6 µmol/L24 hDose-dependent increaseImmunofluorescence & Flow Cytometry

Data synthesized from multiple sources indicating a dose-dependent increase in apoptosis. Specific percentages vary between studies.[6][7][8]

Table 2: Effect of Cisplatin on Cell Cycle Progression in A549 Cells

Cisplatin ConcentrationTreatment DurationEffect on Cell CycleExperimental Method
TC5024 hArrest in S and G2/M phasesFlow Cytometry

Cisplatin is known to cause DNA damage, leading to the arrest of cells in the S and G2/M phases of the cell cycle.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess cisplatin's efficacy.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of cisplatin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[6][8]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: A549 cells are treated with cisplatin as described above.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[7]

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[9]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding.

cluster_workflow Experimental Workflow for Cisplatin Efficacy A549 A549 Cells Treatment Cisplatin Treatment (Varying Concentrations & Durations) A549->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI Staining for Cell Cycle) Treatment->Flow_CellCycle Data Data Analysis MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data

Caption: Workflow for evaluating cisplatin's effect on A549 cells.

cluster_pathway Simplified Cisplatin-Induced Apoptosis Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intra- and Inter-strand Crosslinks) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key steps in cisplatin-induced apoptosis in cancer cells.

Conclusion and Future Directions

While a direct comparative guide is not feasible due to the lack of data on N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, the information presented on cisplatin provides a solid foundation for future research. The established efficacy and well-characterized mechanisms of cisplatin in A549 cells serve as a critical benchmark.

For the scientific community to assess the potential of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine as a therapeutic agent for non-small cell lung cancer, it is imperative that in vitro studies are conducted. Future research should focus on determining its IC50 value, its ability to induce apoptosis and cell cycle arrest, and its molecular mechanism of action in A549 cells. Such studies will enable a direct and meaningful comparison with standard-of-care drugs like cisplatin, ultimately informing its potential for further development.

References

Comparative Analysis of the Predicted Anti-Proliferative Effects of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: Publicly available data on the anti-proliferative effects of the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not available at the time of this publication. This guide, therefore, presents a comparative analysis based on structurally similar compounds to predict its potential efficacy and mechanism of action. The analysis focuses on key structural motifs of the target compound: the N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine core and the (6-chloropyridin-3-yl)methoxy-benzyl moiety.

Introduction

The development of novel anti-proliferative agents is a cornerstone of cancer research. The target compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, possesses several structural features that suggest potential anti-cancer activity. This guide provides a comparative overview of the anti-proliferative effects of structurally related compounds, offering insights into the potential efficacy of the target molecule. The data presented is intended for researchers, scientists, and drug development professionals.

Data on Structurally Similar Compounds

Due to the absence of direct experimental data for the target compound, this section summarizes the anti-proliferative activities of compounds sharing its key structural fragments.

Table 1: Anti-proliferative Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

This class of compounds shares the (pyridin-yl)methoxy)benzyl moiety, which is structurally analogous to the (6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl fragment of the target molecule. The presence of a substituted benzyl ether linked to a pyridine ring is a key common feature.

Compound IDModificationsA549 IC₅₀ (µM)MCF7 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC3 IC₅₀ (µM)
8c 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl<5---
9b 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl-<3<3<3
9d 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl with trifluoromethylphenyl urea<5-<3-
9g 4-((4-(1-methylpiperidin-4-yl)pyridin-2-yl)methoxy)benzyl with fluorophenyl urea--<3-

Data from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which showed that these compounds exhibit excellent anti-proliferative activity against various cancer cell lines with low cytotoxicity to normal liver cells.[1]

Table 2: Anti-proliferative Activity of Benzyl and Benzylamine Derivatives

This table includes data on compounds featuring a substituted N-benzyl group, a core component of the target molecule's N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine structure.

Compound ClassSpecific Compound/ModificationCell LineIC₅₀ (µM)
Benzylamine4-substituted benzylamine derivatives of 4'-O-demethylepipodophyllotoxinKB cellsGenerally more active than etoposide
Benzyl DerivativeGlucopyranosyl-conjugated benzyl derivative (8d)HCT-116Comparable to 5-fluorouracil
Benzyl DerivativeGlucopyranosyl-conjugated benzyl derivative (8d)293T (normal)High selectivity over cancer cells

The benzylamine derivatives were found to be potent inhibitors of human DNA topoisomerase II.[2] The glucopyranosyl-conjugated benzyl derivative demonstrated potent and selective anti-proliferative activity through the induction of apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for standard in vitro anti-proliferative assays that are commonly used to evaluate the efficacy of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, which correlates with the cell number.

Visualizations

Experimental Workflow for In Vitro Anti-Proliferative Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT/SRB) cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation reagent_add Add MTT or Fix/Stain with SRB incubation->reagent_add solubilization Solubilize Formazan/Bound Dye reagent_add->solubilization readout Measure Absorbance solubilization->readout data_processing Calculate % Viability readout->data_processing ic50 Determine IC50 Value data_processing->ic50 signaling_pathway cluster_entry Cellular Entry & Target Engagement cluster_cascade Signal Transduction Cascade cluster_downstream Downstream Effects cluster_outcome Cellular Outcome compound Target Compound receptor Cellular Target (e.g., Kinase, Receptor) compound->receptor inhibition Inhibition of Pro-survival Pathway (e.g., PI3K/Akt or MAPK) receptor->inhibition activation Activation of Pro-apoptotic Pathway (e.g., p53) receptor->activation cyclin_cdk Downregulation of Cyclins/CDKs inhibition->cyclin_cdk bcl2 Modulation of Bcl-2 Family Proteins activation->bcl2 cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) cyclin_cdk->cell_cycle_arrest caspases Caspase Activation bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Independent Verification of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the synthesis of the target molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. To date, a comprehensive, independently verified synthesis of this specific compound has not been reported in peer-reviewed literature. Consequently, this document outlines a plausible and chemically sound synthetic pathway based on established organic chemistry principles. To provide a framework for experimental validation, this guide presents a detailed, analogous synthesis of a structurally related compound, N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, for which experimental data can be reliably predicted and compared. This comparative approach offers researchers a practical starting point for the synthesis and characterization of the title compound and its derivatives.

Proposed Synthetic Pathway

The synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine can be logically approached in three main stages:

  • Synthesis of the Key Aldehyde Intermediate : Preparation of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde through a Williamson ether synthesis.

  • Provision of the Amine Component : 2-(3,4-dimethoxyphenyl)ethanamine is a commercially available starting material.

  • Coupling and Final Product Formation : Reductive amination of the aldehyde intermediate with 2-(3,4-dimethoxyphenyl)ethanamine to yield the final product.

The overall proposed synthetic workflow is depicted below:

Synthetic Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A Vanillin C 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B (6-chloropyridin-3-yl)methanol B->C E Target Molecule C->E Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) D 2-(3,4-dimethoxyphenyl)ethanamine D->E

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzaldehyde (Proposed Protocol)

This protocol is based on standard Williamson ether synthesis procedures.[1][2][3][4][5]

  • Materials :

    • Vanillin (1.0 eq)

    • (6-chloropyridin-3-yl)methanol (1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • To a stirred solution of vanillin in DMF, add potassium carbonate.

    • Add (6-chloropyridin-3-yl)methanol to the mixture.

    • Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to Synthesize N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Analogous Protocol)

This protocol is adapted from a general procedure for gram-scale reductive amination using sodium triacetoxyborohydride.[6]

  • Materials :

    • 3,4-Dimethoxybenzaldehyde (1.0 eq)

    • 2-(3,4-dimethoxyphenyl)ethanamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq)

    • 1,2-Dichloroethane (DCE) or Ethyl Acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • To a solution of 3,4-dimethoxybenzaldehyde in the chosen solvent, add 2-(3,4-dimethoxyphenyl)ethanamine.

    • Stir the mixture at room temperature, then add sodium triacetoxyborohydride portion-wise.

    • Continue stirring at room temperature for 6-18 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with the solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Comparative Data

Since no experimental data exists for the target molecule, this table compares the expected properties of the target molecule with the known data of a close structural analog, N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. This analog is the product of the reductive amination between 3,4-dimethoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)ethanamine.

PropertyTarget Molecule (Predicted)Analog: N-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Reference Data)
Molecular Formula C₂₅H₂₉ClN₂O₄C₂₀H₂₇NO₄
Molecular Weight 456.96 g/mol 345.43 g/mol
Synthesis Yield Expected to be in the range of 60-80% based on analogous reductive aminations.[6][7]Yields for similar reactions are typically in the range of 70-95%.[6][7]
Purity (Post-Chroma.) >95%>98%
¹H NMR (CDCl₃, ppm) Expected signals for the pyridyl, benzyl, and phenylethyl moieties. Key signals would include the benzylic CH₂ protons and the ethyl chain protons.δ 6.7-6.9 (m, 6H, Ar-H), 3.86 (s, 6H, 2xOCH₃), 3.85 (s, 6H, 2xOCH₃), 3.73 (s, 2H, Ar-CH₂-N), 2.7-2.9 (m, 4H, -CH₂-CH₂-).
¹³C NMR (CDCl₃, ppm) Expected signals for the aromatic carbons, methoxy groups, and aliphatic carbons of the ethyl chain and benzylic linker.Signals corresponding to the aromatic carbons, four methoxy groups, and the aliphatic carbons of the benzyl and ethyl groups.
Mass Spec. (ESI-MS) Expected [M+H]⁺ at m/z ≈ 457.18[M+H]⁺ at m/z = 346.20

Signaling Pathways and Experimental Workflows

Williamson Ether Synthesis Mechanism

The first step of the proposed synthesis involves a Williamson ether synthesis, which is a well-established Sₙ2 reaction.

G cluster_0 Deprotonation cluster_1 SN2 Attack Vanillin-OH Vanillin-OH Alkoxide Vanillin-O⁻ Vanillin-OH->Alkoxide H⁺ abstraction Base Base (K₂CO₃) Base->Alkoxide Product Ether Product Alkoxide->Product Nucleophilic attack AlkylHalide (6-chloropyridin-3-yl)methanol AlkylHalide->Product

Caption: Mechanism of the Williamson ether synthesis.

Reductive Amination Workflow

The final step of the synthesis is a reductive amination, which proceeds through the formation of an iminium ion intermediate followed by reduction.

G Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Amine Amine->Iminium Final_Product Final Product Iminium->Final_Product Reducer NaBH(OAc)₃ Reducer->Final_Product Hydride delivery

Caption: Workflow for the reductive amination step.

Conclusion

While an independently verified synthesis of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not currently available in the scientific literature, a robust and plausible synthetic route can be proposed utilizing well-established chemical transformations. This guide provides detailed, analogous experimental protocols and comparative data to serve as a valuable resource for researchers aiming to synthesize and characterize this novel compound. The successful execution of the proposed Williamson ether synthesis and reductive amination should yield the target molecule, and the provided analytical data for a close structural analog will aid in its characterization.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of a Novel N-Benzyl-Phenylethylamine Scaffold Against Clinical EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the quest for novel small molecules that can effectively and selectively inhibit key signaling pathways remains a paramount objective. While the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not prominently featured in current scientific literature, its core structure, an N-benzyl-phenylethylamine scaffold, is characteristic of a class of compounds with significant biological activity. This guide provides a comparative benchmark of a representative molecule from this class, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), against established clinical trial candidates that target the Epidermal Growth Factor Receptor (EGFR) pathway, a critical mediator in various cancers.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the potential of this chemical scaffold in the broader context of EGFR-targeted therapies.

Performance Benchmark: DHFP vs. Clinical EGFR Inhibitors

The following table summarizes the in vitro cytotoxic activity of the representative N-benzyl-phenylethylamine scaffold compound, DHFP, in comparison to first, second, and third-generation EGFR inhibitors that are either approved or in clinical development. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.

CompoundClassTarget Cancer Cell Line(s)IC50 (µM)EGFR Mutation Target(s)
DHFP (Representative Scaffold) Furo[3,4-d]pyrimidineHT29 (Colon), DU145 (Prostate)Similar to commercial drug OlmitinibEGFR Tyrosine Kinase
Gefitinib (Iressa) 1st Generation EGFR TKINSCLCVaries by mutation (e.g., ~0.015 for exon 19 del)Activating mutations (L858R, exon 19 del)
Erlotinib (Tarceva) 1st Generation EGFR TKINSCLC, PancreaticVaries by mutation (e.g., ~0.02 for exon 19 del)Activating mutations (L858R, exon 19 del)
Afatinib (Gilotrif) 2nd Generation Pan-HER InhibitorNSCLCVaries by mutation (e.g., ~0.01 for L858R)EGFR, HER2, HER4
Osimertinib (Tagrisso) 3rd Generation EGFR TKINSCLCVaries by mutation (e.g., ~0.014 for T790M)Activating and T790M resistance mutations
Mobocertinib (Exkivity) EGFR TKINSCLCPotent against exon 20 insertionsEGFR exon 20 insertions

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for comparative purposes.

Unraveling the Mechanism: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. The compounds discussed in this guide act by inhibiting the tyrosine kinase domain of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor (e.g., DHFP, Gefitinib) Inhibitor->EGFR Inhibits MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (allow cells to attach) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the - DHFP - Clinical Trial Candidates incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (formazan formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance analysis Calculate IC50 values read_absorbance->analysis end End analysis->end

Orthogonal Assays to Confirm Dopamine Transporter Inhibition by N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for confirming the hypothesized mechanism of action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (referred to herein as Compound X) as a dopamine transporter (DAT) inhibitor. Due to the limited publicly available data on Compound X, this document presents a comparative analysis with two well-characterized DAT inhibitors: the non-selective psychostimulant cocaine and the selective research tool GBR-12909 . By employing a suite of orthogonal assays, researchers can build a comprehensive pharmacological profile of Compound X and objectively assess its potency, selectivity, and functional effects relative to established alternatives. This guide details the experimental protocols for primary binding and uptake assays, along with secondary functional and behavioral assays, and presents expected data in a comparative format.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the therapeutic effects of drugs for conditions like ADHD, as well as the abuse potential of psychostimulants.[2][3] The novel molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine (Compound X), possesses structural motifs suggestive of interaction with monoamine transporters. This guide outlines a series of orthogonal experimental approaches to rigorously test the hypothesis that Compound X acts as a DAT inhibitor.

Orthogonal assays are crucial in drug discovery to confirm a compound's mechanism of action by using different experimental principles to measure the same biological effect. This approach minimizes the risk of artifacts and provides a more complete understanding of a compound's pharmacology.

Comparative Compounds

For this guide, we will compare the hypothetical data for Compound X with established data for:

  • Cocaine: A non-selective monoamine transporter inhibitor (also targeting serotonin and norepinephrine transporters) with high abuse liability.[4]

  • GBR-12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor widely used as a research tool.[5][6]

Data Presentation: Comparative Performance

The following tables summarize hypothetical and established data for Compound X and its comparators across a range of orthogonal assays.

Table 1: In Vitro Binding and Uptake Assays

AssayParameterCompound X (Hypothetical)CocaineGBR-12909
DAT Radioligand Binding Ki (nM)25100-2005-10
SERT Radioligand Binding Ki (nM)>1000200-400>1000
NET Radioligand Binding Ki (nM)50050-150>500
Dopamine Uptake Inhibition IC50 (nM)50200-30010-20

Table 2: Ex Vivo and In Vivo Functional Assays

AssayParameterCompound X (Hypothetical)CocaineGBR-12909
Fast-Scan Cyclic Voltammetry (FSCV) % Increase in Dopamine Peak Height150%200-300%300-400%
% Increase in Dopamine T1/2200%250-350%400-500%
In Vivo Microdialysis % Increase in Extracellular Dopamine250%300-400%400-600%
Locomotor Activity % Increase in Distance Traveled100%150-250%>300%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Assays: Target Engagement and Functional Inhibition

These initial assays establish direct binding to DAT and inhibition of its primary function.

This assay quantifies the affinity of a compound for the dopamine transporter.

  • Objective: To determine the binding affinity (Ki) of Compound X for DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

    • Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[7][8]

    • Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM cocaine for DAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of Compound X, cocaine, and GBR-12909.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer, non-specific control, or test compound.

    • Incubate at 4°C for 2 hours.[9]

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC₅₀ for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells.

  • Objective: To determine the potency (IC₅₀) of Compound X to inhibit dopamine uptake.

  • Materials:

    • Cells expressing human DAT (e.g., HEK293-hDAT or CHO-hDAT cells).[10]

    • [³H]Dopamine.[11]

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM nomifensine).[10]

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Plate DAT-expressing cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the test compounds or control for 10-20 minutes at room temperature.[10]

    • Add [³H]Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.[11]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[11]

    • Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

    • Calculate the specific uptake and determine the IC₅₀ for each compound.

Orthogonal Assays: Confirming Mechanism in a Biological Context

These assays provide further evidence for DAT inhibition by measuring its downstream consequences on dopamine signaling and behavior.

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.[12][13]

  • Objective: To measure the effect of Compound X on evoked dopamine release and reuptake in ex vivo brain slices.

  • Materials:

    • Rodent brain slices containing the striatum.

    • Artificial cerebrospinal fluid (aCSF).

    • Carbon-fiber microelectrode and a stimulating electrode.

    • FSCV recording system.

  • Protocol:

    • Prepare acute brain slices (e.g., 300 µm) from a rodent and maintain them in oxygenated aCSF.[12]

    • Place a slice in the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the striatum.

    • Apply a triangular voltage waveform to the microelectrode at a high scan rate (e.g., 400 V/s) and a frequency of 10 Hz.[14]

    • Electrically stimulate dopamine release with a single pulse and record the resulting change in current, which is proportional to the dopamine concentration.

    • Establish a stable baseline of evoked dopamine release.

    • Perfuse the slice with a known concentration of Compound X, cocaine, or GBR-12909.

    • Record changes in the peak height of the dopamine signal (release) and the half-life (T₁/₂) of the signal decay (uptake).[15]

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.[16]

  • Objective: To determine the effect of systemic administration of Compound X on extracellular dopamine levels in the striatum.

  • Materials:

    • Live rodent (e.g., rat or mouse).

    • Stereotaxic apparatus for probe implantation.

    • Microdialysis probe.

    • Perfusion pump and fraction collector.

    • HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.

  • Protocol:

    • Surgically implant a guide cannula into the striatum of an anesthetized rodent.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After establishing a stable baseline, administer Compound X, cocaine, or GBR-12909 systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples and analyze the dopamine concentration in each sample using HPLC-ED.

    • Express the results as a percentage change from the baseline dopamine concentration.

This behavioral assay assesses the stimulant effects of a compound, a common consequence of increased dopaminergic activity.

  • Objective: To evaluate the effect of Compound X on spontaneous locomotor activity in rodents.

  • Materials:

    • Rodents (e.g., mice).

    • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Protocol:

    • Habituate the animals to the testing room and activity chambers.

    • Administer a single dose of Compound X, cocaine, GBR-12909, or vehicle control.

    • Immediately place the animal in the activity chamber.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

    • Analyze the data to determine the dose-response effect of each compound on locomotor activity.

Visualizations

Signaling Pathway

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Repackaging DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling Activation Compound_X Compound X Compound_X->DAT Inhibition

Caption: Dopamine transporter (DAT) inhibition pathway.

Experimental Workflow

Orthogonal_Assay_Workflow cluster_primary Primary Assays cluster_secondary Orthogonal Assays binding Radioligand Binding (Affinity) uptake Dopamine Uptake (Potency) fscv FSCV (Real-time Dynamics) uptake->fscv microdialysis In Vivo Microdialysis (Extracellular Levels) fscv->microdialysis locomotor Locomotor Activity (Behavioral Outcome) microdialysis->locomotor hypothesis Hypothesis: Compound X is a DAT Inhibitor hypothesis->binding hypothesis->uptake

Caption: Workflow for orthogonal assay validation.

Conclusion

The provided framework of orthogonal assays offers a robust strategy to elucidate the mechanism of action of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. By systematically progressing from in vitro target engagement to in vivo functional and behavioral outcomes, researchers can confidently characterize the pharmacological profile of this novel compound. The comparative data with cocaine and GBR-12909 will provide essential context for interpreting the results and predicting the potential therapeutic and liability profile of Compound X. This comprehensive approach is fundamental for making informed decisions in the drug development process.

References

Head-to-head comparison of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine with a known ALK inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between the novel investigational molecule, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, and a clinically established Anaplastic Lymphoma Kinase (ALK) inhibitor is currently not feasible due to the absence of publicly available data on the investigational compound.

Extensive searches of scientific literature and chemical databases for "N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine" did not yield any information regarding its synthesis, biological activity, or its potential as an ALK inhibitor. Consequently, a direct comparison with a known ALK inhibitor, supported by experimental data, cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical experimental framework and data presentation that would be employed for such a comparison, should data on the novel compound become available. The established ALK inhibitor, Crizotinib , will be used as a representative example for this hypothetical comparison.

Hypothetical Comparative Framework

A rigorous comparative analysis would involve a series of in vitro and in vivo experiments to determine the potency, selectivity, and efficacy of the novel compound against a known inhibitor like Crizotinib.

Data Presentation: Key Comparative Metrics

Should experimental data be generated, it would be summarized in tables for clear and concise comparison.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundALK IC50 (nM)c-Met IC50 (nM)ROS1 IC50 (nM)Selectivity (Fold vs. ALK)
Investigational CompoundData not availableData not availableData not availableData not available
Crizotinib20-301-510-20-

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation Assay in ALK-Positive Cancer Cell Lines

CompoundCell Line (e.g., H3122) GI50 (nM)Cell Line (e.g., SU-DHL-1) GI50 (nM)
Investigational CompoundData not availableData not available
Crizotinib50-10030-60

GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundDosing RegimenTumor Growth Inhibition (%)Body Weight Change (%)
Investigational CompoundData not availableData not availableData not available
Crizotinib50 mg/kg, oral, daily60-80<10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

1. Kinase Inhibition Assay: The inhibitory activity of the compounds against ALK and other kinases would be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains would be incubated with the test compounds and a suitable substrate. The IC50 values would be calculated from the dose-response curves.

2. Cell Proliferation Assay: ALK-positive cancer cell lines (e.g., H3122 for non-small cell lung cancer, SU-DHL-1 for anaplastic large-cell lymphoma) would be treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability would be assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay. GI50 values would be determined from the resulting dose-response curves.

3. Western Blot Analysis: To confirm the mechanism of action, ALK-positive cells would be treated with the compounds, and cell lysates would be analyzed by Western blotting. Antibodies against phosphorylated ALK (p-ALK) and total ALK, as well as downstream signaling proteins like phosphorylated STAT3 (p-STAT3) and phosphorylated AKT (p-AKT), would be used to assess the inhibition of the ALK signaling pathway.

4. In Vivo Xenograft Studies: Immunocompromised mice bearing tumors derived from ALK-positive cancer cell lines would be treated with the test compounds or a vehicle control. Tumor volumes and body weights would be measured regularly to assess efficacy and toxicity. At the end of the study, tumors could be excised for further pharmacodynamic analysis.

Signaling Pathway and Experimental Workflow Visualization

Diagrams created using Graphviz are essential for illustrating complex biological pathways and experimental procedures.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway.

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro kinase_assay Kinase Inhibition (IC50) in_vitro->kinase_assay cell_assay Cell Proliferation (GI50) in_vitro->cell_assay western_blot Western Blot (Pathway Inhibition) in_vitro->western_blot in_vivo In Vivo Studies in_vitro->in_vivo xenograft Xenograft Models (Efficacy & Toxicity) in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Comparative Analysis and Lead Optimization in_vivo->end

Caption: General experimental workflow.

N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine selectivity profiling against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a representative selectivity profile of a hypothetical compound, N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine , hereafter referred to as Compound X. Due to the absence of publicly available experimental data for this specific molecule, this document serves as an illustrative example of how such a compound would be profiled against a panel of kinases. The data presented is hypothetical and intended for educational and comparative purposes within a drug discovery context.

Compound X is compared against two other hypothetical kinase inhibitors, Compound A and Compound B, to illustrate the concepts of potency and selectivity. The selected kinase panel includes key enzymes from different branches of the kinome that are frequently implicated in cancer signaling pathways.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X, Compound A, and Compound B was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound X IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)Kinase Family
EGFR2510>10,000Tyrosine Kinase
VEGFR250250>10,000Tyrosine Kinase
SRC150800>10,000Tyrosine Kinase
BRAF5,00015>10,000Serine/Threonine Kinase
MEK18,0005>10,000Serine/Threonine Kinase
AKT1>10,000>10,00050Serine/Threonine Kinase
PI3Kα>10,000>10,00020Lipid Kinase

Interpretation of Data:

  • Compound X demonstrates potent inhibition of EGFR and VEGFR2, with moderate activity against SRC. It shows significantly less activity against the serine/threonine kinases BRAF and MEK1, and no significant inhibition of AKT1 or PI3Kα at the concentrations tested. This suggests that Compound X is a relatively selective inhibitor of certain receptor tyrosine kinases.

  • Compound A is a potent inhibitor of the BRAF/MEK signaling pathway, with some off-target activity against EGFR. Its high potency for BRAF and MEK1 suggests it may be effective in cancers driven by mutations in this pathway.

  • Compound B is a highly selective inhibitor of the PI3K/AKT signaling pathway, with potent activity against PI3Kα and AKT1 and no significant inhibition of the other kinases in the panel.

Experimental Protocols

A detailed methodology for a typical in vitro kinase assay is provided below. This protocol is representative of the type of experiment used to generate the data in the table above.

In Vitro Kinase Assay Protocol

This protocol describes a radiometric filter binding assay to determine the IC50 values of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • To each well of a 96-well polypropylene plate, add 5 µL of the diluted test compound.

    • Add 20 µL of a master mix containing the kinase enzyme and substrate peptide in kinase reaction buffer.

    • Initiate the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped by adding an equal volume of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound radioactivity.

  • Detection: After the final wash, the plate is dried, and a scintillation cocktail is added to each well. The amount of radioactivity incorporated into the substrate is quantified using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in Plate compound_prep->reaction_setup master_mix Kinase/Substrate Master Mix master_mix->reaction_setup atp_addition Add [γ-³³P]ATP to Initiate reaction_setup->atp_addition incubation Incubate at RT atp_addition->incubation termination Stop Reaction & Transfer incubation->termination washing Wash Filter Plate termination->washing scintillation Add Scintillant & Count washing->scintillation data_analysis Calculate % Inhibition scintillation->data_analysis ic50_calc Determine IC50 data_analysis->ic50_calc

Caption: Workflow for an in vitro radiometric kinase assay.

Representative Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CompoundX Compound X CompoundX->RTK Inhibits

Caption: Simplified RTK signaling pathway showing potential inhibition by Compound X.

Reproducibility of in vivo efficacy of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in different lab settings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of N-Benzyl-Phenylethylamine Derivatives: A Focus on Reproducibility in Preclinical Models

Affiliation: Google Research

Abstract:

This guide provides a comparative analysis of the in vivo efficacy of N-benzyl-phenylethylamine derivatives, a class of potent serotonin 5-HT2A receptor agonists. Due to a lack of publicly available data on the specific compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, this document focuses on a well-researched analog, N-(2-methoxybenzyl)-2-(2,5-dimethoxy-4-iodophenyl)ethanamine (25I-NBOMe), to illustrate the assessment of in vivo efficacy and its reproducibility across different laboratory settings. The primary endpoint discussed is the head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT2A receptor activation. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflows to aid researchers in designing and interpreting their own studies.

Introduction

N-benzyl-phenylethylamine derivatives represent a large class of psychoactive compounds that have garnered significant interest in neuroscience research due to their high affinity and selectivity for the serotonin 5-HT2A receptor. Activation of this receptor is known to mediate the effects of classic psychedelic compounds. The in vivo efficacy of these compounds is often assessed using behavioral models in rodents, such as the induction of the head-twitch response (HTR). The reproducibility of these assays is critical for the reliable characterization of novel compounds.

This guide uses 25I-NBOMe as a case study to explore the factors influencing the reproducibility of in vivo efficacy studies for this class of molecules. 25I-NBOMe is a potent 5-HT2A agonist that reliably induces the HTR in mice.[1] By examining data from different studies, we can identify key methodological parameters that contribute to consistent and comparable results.

Comparative In Vivo Efficacy of 25I-NBOMe

The primary measure of in vivo efficacy for 5-HT2A agonists like 25I-NBOMe is the head-twitch response (HTR). The following table summarizes quantitative data from a representative study, highlighting the dose-dependent effect of 25I-NBOMe on HTR in C57BL/6J mice.

Table 1: Dose-Response Relationship of 25I-NBOMe-Induced Head-Twitch Response (HTR) in C57BL/6J Mice

Treatment GroupDose (mg/kg, SC)Mean HTR Count (± SEM)
Vehicle00.5 ± 0.2
25I-NBOMe0.14.3 ± 1.1
25I-NBOMe0.312.7 ± 2.5
25I-NBOMe1.021.9 ± 3.8
25I-NBOMe + M100,9071.0 + 0.11.2 ± 0.5

Data synthesized from Halberstadt et al., Neuropharmacology, 2013.[1] M100,907 is a selective 5-HT2A antagonist.

Experimental Protocols

To ensure the reproducibility of in vivo efficacy studies, it is imperative to follow standardized and well-detailed experimental protocols. Below are the methodologies for the key experiments cited in this guide.

Head-Twitch Response (HTR) Assay in Mice
  • Animals: Male C57BL/6J mice, 8-10 weeks old, housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Drug Preparation: 25I-NBOMe is dissolved in saline (0.9% NaCl). The selective 5-HT2A antagonist M100,907 is dissolved in saline.

  • Drug Administration: Mice are administered the vehicle or 25I-NBOMe via subcutaneous (SC) injection in a volume of 1 mL/kg. For antagonist studies, M100,907 is administered 30 minutes prior to the 25I-NBOMe injection.

  • Behavioral Observation: Immediately following 25I-NBOMe injection, mice are placed individually into observation chambers. The number of head twitches is counted for a period of 30-60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head. To improve accuracy and reduce bias, automated detection systems using a head-mounted magnet and a magnetometer coil can be employed.[1]

  • Data Analysis: The total number of head twitches is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Locomotor Activity Assessment
  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically track movement.

  • Procedure: Following drug administration (as described in 3.1), mice are placed in the center of the open-field arena. Locomotor activity, including distance traveled and time spent in different zones, is recorded for a specified period (e.g., 60 minutes).

  • Data Analysis: Total distance traveled and other locomotor parameters are analyzed using appropriate statistical methods, such as repeated measures ANOVA to assess changes over time. Studies have shown that at doses up to 1 mg/kg, 25I-NBOMe does not significantly affect spontaneous locomotion in mice.[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the mechanisms of action and experimental designs. The following diagrams were created using the DOT language.

Simplified Signaling Pathway of 25I-NBOMe

G 25I-NBOMe 25I-NBOMe 5-HT2A Receptor 5-HT2A Receptor 25I-NBOMe->5-HT2A Receptor Binds to and activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 and DAG IP3 and DAG Phospholipase C (PLC)->IP3 and DAG Generates Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 and DAG->Intracellular Ca2+ Release Leads to Neuronal Excitation Neuronal Excitation Intracellular Ca2+ Release->Neuronal Excitation Causes Head-Twitch Response Head-Twitch Response Neuronal Excitation->Head-Twitch Response Results in G cluster_0 Preparation cluster_1 Dosing cluster_2 Data Collection cluster_3 Analysis Animal Acclimation Animal Acclimation Drug Preparation Drug Preparation Vehicle Injection Vehicle Injection Drug Preparation->Vehicle Injection 25I-NBOMe Injection 25I-NBOMe Injection Behavioral Observation Behavioral Observation 25I-NBOMe Injection->Behavioral Observation HTR Recording HTR Recording Statistical Analysis Statistical Analysis HTR Recording->Statistical Analysis Dose-Response Curve Dose-Response Curve

References

Validating Target Engagement of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine: A Comparative Guide Using CETSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the target engagement of the novel compound N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. The focus is on the application of the Cellular Thermal Shift Assay (CETSA), with a comparative analysis against alternative techniques to aid researchers, scientists, and drug development professionals in selecting the optimal validation strategy.

Introduction to Target Engagement

In drug discovery, confirming that a therapeutic compound binds to its intended molecular target within a cellular environment is a critical step.[1][2][3] This process, known as target engagement, provides crucial evidence linking a molecule's biological effect to its mechanism of action.[1] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this interaction in intact cells and tissues.[2][3][4]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of target proteins.[4] When a compound binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. The CETSA workflow involves treating cells with the compound of interest, heating the cell lysate to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tagg) of the target protein in the presence of the compound indicates target engagement.

Hypothetical Validation of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine Target Engagement using CETSA

While specific experimental data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is not publicly available, we can outline a hypothetical study based on established CETSA protocols.

Experimental Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment: Intact cells expressing the putative target protein are cultured and treated with varying concentrations of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[5]

  • Heating: The cell suspensions are then heated in a PCR cycler to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[6]

  • Cell Lysis: After heating, cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification and Analysis: The amount of the soluble target protein in the supernatant is quantified using Western blotting with an antibody specific to the target protein. The band intensities are measured and plotted against the temperature to generate a melting curve. A shift in this curve to the right for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[6]

Expected Data and Interpretation

The expected outcome would be a dose-dependent thermal stabilization of the target protein by N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. This would be visualized as a rightward shift in the melting curve. The data can be presented in a table summarizing the melting temperatures (Tagg) at different compound concentrations.

Compound ConcentrationMelting Temperature (Tagg) (°C)ΔTagg (°C) vs. Vehicle
Vehicle (DMSO)52.10
1 µM54.3+2.2
10 µM57.8+5.7
50 µM60.2+8.1

Table 1: Hypothetical CETSA data for N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine showing a dose-dependent increase in the melting temperature (Tagg) of its target protein.

Comparison with Alternative Target Engagement Assays

While CETSA is a robust method, other techniques can also be employed to validate target engagement. A comparison with Drug Affinity Responsive Target Stability (DARTS) is presented below.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.[4]Ligand-induced protection of the target protein from proteolysis.[1]
Primary Readout Amount of soluble protein remaining after heat treatment.Amount of intact protein remaining after protease treatment.[1]
Advantages Applicable in intact cells and tissues, label-free, reflects physiological conditions.[3][7]Label-free, can detect weak or transient interactions, does not rely on thermal stability changes.[1]
Limitations Requires a significant thermal shift upon ligand binding, may not be suitable for all targets.[1]Requires careful optimization of protease concentration and digestion time.[1]
Quantitative Capabilities Well-suited for generating dose-response curves (e.g., Isothermal Dose-Response Fingerprinting - ITDRF).[1]Can produce dose-dependent profiles, but data may be less quantitative than CETSA.[1]

Table 2: Comparison of CETSA and DARTS for target engagement validation.

High-Throughput and Advanced CETSA Methods

For screening larger compound libraries, high-throughput versions of CETSA have been developed. CETSA HT utilizes bead-based technologies for detection in microplate formats (e.g., 384-well plates), significantly increasing throughput.[3][6] Real-Time CETSA (RT-CETSA) is another advancement that uses a bioluminescent reporter system to monitor protein unfolding in real-time, allowing for the entire melting curve to be generated from a single sample.[2][8]

Visualizing the Workflow and Concepts

To further clarify the experimental process and underlying principles, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis cluster_result 5. Result cells Intact Cells compound Compound Treatment (or Vehicle) cells->compound Incubate heat Apply Heat Gradient compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation lysis->centrifuge soluble Soluble Fraction centrifuge->soluble aggregated Aggregated Fraction centrifuge->aggregated western Western Blot / Other Detection soluble->western curve Melting Curve Shift western->curve

Caption: Workflow of a typical Western Blot-based CETSA experiment.

Target_Engagement_Principle native_nl Native Protein unfolded_nl Unfolded Protein native_nl->unfolded_nl Heat aggregated_nl Aggregated Protein unfolded_nl->aggregated_nl native_wl Ligand-Bound Protein unfolded_wl Unfolded Protein native_wl->unfolded_wl Higher Heat Required aggregated_wl Aggregated Protein unfolded_wl->aggregated_wl

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Conclusion

Validating the target engagement of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a critical step in its development as a potential therapeutic agent. CETSA offers a direct and physiologically relevant method for confirming this interaction in a cellular context. By comparing CETSA with alternative methods like DARTS, researchers can make an informed decision on the most appropriate strategy for their specific research question and target protein. The continuous development of higher-throughput CETSA methodologies further enhances its utility in modern drug discovery pipelines.

References

Safety Operating Guide

Safe Disposal of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the research chemical N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is crucial for maintaining laboratory safety and environmental compliance. As a chlorinated organic compound and a substituted phenylethylamine, this substance is classified as hazardous chemical waste. Therefore, it must be handled with care and disposed of following established safety protocols and regulatory requirements. Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[1][2]

Immediate Safety and Handling Precautions

Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation : This compound is a non-radioactive, chlorinated organic chemical. It should be segregated from other waste streams such as aqueous waste, non-halogenated organic solvents, and solid biological waste.[3] Never mix incompatible wastes to prevent dangerous reactions.[1][4]

  • Container Selection : Choose a waste container that is in good condition, leak-proof, and chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The original container, if empty and in good condition, can be used. Do not use metal containers for acidic or basic solutions of the compound.[5]

  • Waste Collection :

    • Solid Waste : Collect any solid residues of N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, including contaminated lab supplies like weighing paper or spatulas, in a designated solid hazardous waste container.[6]

    • Liquid Waste : Solutions containing this compound should be collected in a designated liquid hazardous waste container. If the compound is dissolved in an organic solvent, it should be collected with other halogenated organic solvent waste. Aqueous solutions should be collected separately.[3] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name: "N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine," and list all other constituents in the container, including solvents and their approximate concentrations.[4] The date of waste accumulation should also be included.

  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be under the control of laboratory personnel and away from general traffic.[5] Ensure secondary containment is used to capture any potential leaks.[1][5]

  • Disposal Request : Once the waste container is full or has been in storage for the maximum allowed time (check your institution's specific guidelines, often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Disposal of Empty Containers

Empty containers that once held N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine must also be disposed of as hazardous waste unless properly decontaminated.[1] To decontaminate, triple rinse the container with a suitable solvent capable of dissolving the compound. The first rinseate must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound. After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, such as in a designated glass disposal box.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. For small spills, trained personnel wearing appropriate PPE may clean it up using an absorbent material, which must then be disposed of as hazardous waste. For larger spills, contact your EHS for emergency response.

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) with quantitative exposure limits or toxicity data was found for this novel compound, general safety precautions for potent research chemicals should be strictly followed. The table below outlines the key operational parameters for disposal.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste (Chlorinated Organic)General laboratory safety guidelines
Container Type Chemically compatible, leak-proof with secure lid (e.g., HDPE, Glass)[1][5]
Container Fill Level Do not exceed 90% of the container's capacity[7]
Waste Storage Location Designated and labeled satellite accumulation area with secondary containment[4][5]
Empty Container Rinsing Triple rinse with a suitable solvent; collect the first rinse as hazardous waste[1]

Experimental Protocols

No experimental protocols were cited in the provided information. The disposal procedures are based on established best practices for handling hazardous chemical waste in a laboratory environment.

Diagrams

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_finalization Finalization & Disposal start Start: Identify Waste N-(4-((6-chloropyridin-3-yl)methoxy)-3- methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container waste_type Solid or Liquid Waste? container->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container (Halogenated) waste_type->liquid_waste Liquid label_container Label Container with Contents and Hazard solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste request_pickup Request Waste Pickup from EHS/Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for the specified chemical.

References

Personal protective equipment for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: a halogenated pyridine, a substituted benzylamine, and a dimethoxyphenyl ethanamine. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.

The structural fragments of this molecule suggest potential hazards including but not limited to skin and eye irritation, respiratory tract irritation, and potential for harm if swallowed.[1] Halogenated pyridines and benzylamine derivatives can be corrosive and cause severe burns. Therefore, appropriate PPE is mandatory to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 or higher-rated respirator
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coat or apronUse in a certified chemical fume hood
Compound Handling and Transfer Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coatUse in a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant lab coat or apronUse in a certified chemical fume hood

Experimental Workflow and Safety Precautions

The following diagram outlines the standard workflow for handling N-(4-((6-chloropyridin-3-yl)methoxy)-3-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, emphasizing critical safety checkpoints.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe weigh Weigh Compound prep_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.